molecular formula C10H12N2O3 B1595298 4-Nitro-N-propylbenzamide CAS No. 2585-24-2

4-Nitro-N-propylbenzamide

Cat. No.: B1595298
CAS No.: 2585-24-2
M. Wt: 208.21 g/mol
InChI Key: MDRVSZJDSUDYGP-UHFFFAOYSA-N
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Description

4-Nitro-N-propylbenzamide ((4-nitrophenyl)-N-propylcarboxamide) is a benzamide derivative. It can be synthesized by the reaction of 4-nitrobenzoyl chloride and amine.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRVSZJDSUDYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30310881
Record name 4-Nitro-N-propylbenzamide
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Molecular Weight

208.21 g/mol
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CAS No.

2585-24-2
Record name 4-Nitro-N-propylbenzamide
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Record name 4-Nitro-N-propylbenzamide
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Record name 2585-24-2
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling 4-Nitro-N-propylbenzamide

This compound, with the CAS Number 2585-24-2, is a notable benzamide derivative that holds significance as a chemical intermediate, particularly in the synthesis of pharmacologically active molecules. Its structure, characterized by a 4-nitro-substituted benzene ring attached to a propyl-substituted amide group, provides a unique combination of chemical properties that make it a valuable building block in medicinal chemistry and drug development. This technical guide aims to provide a comprehensive overview of the physicochemical characteristics of this compound, offering insights into its synthesis, structural elucidation, and potential applications for researchers and professionals in the field.

The core structure consists of a propyl chain linked to the nitrogen of an amide functional group, which is in turn connected to a benzene ring bearing a nitro group at the para position. This arrangement of functional groups dictates its reactivity, solubility, and spectroscopic behavior. The electron-withdrawing nature of the nitro group significantly influences the chemical properties of the entire molecule.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. These parameters govern its behavior in various chemical and biological systems. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
CAS Number 2585-24-2
Appearance Solid
Melting Point 100-103 °C (decomposes)
pKa (Predicted) 13.0 ± 0.46
LogP (Predicted) 1.8[1]
Topological Polar Surface Area 74.9 Ų[2]

Synthesis and Reaction Mechanisms

The primary and most direct synthesis of this compound is achieved through the acylation of propylamine with 4-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Nitrobenzoyl chloride

  • Propylamine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Amine: In a separate flask, prepare a solution of propylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Reaction: Slowly add the propylamine/triethylamine solution to the stirred solution of 4-nitrobenzoyl chloride at 0 °C. The triethylamine acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the propylamine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices:
  • Anhydrous Conditions: 4-Nitrobenzoyl chloride is highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the starting material to 4-nitrobenzoic acid, which would reduce the yield of the desired product.

  • Use of a Base: The reaction generates hydrochloric acid (HCl) as a byproduct. The inclusion of a non-nucleophilic base like triethylamine is essential to neutralize the HCl, which would otherwise react with the propylamine to form a non-nucleophilic ammonium salt, thereby halting the reaction.

  • Controlled Temperature: The initial addition at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Reaction_Vessel Anhydrous DCM 0°C to RT 4-Nitrobenzoyl_Chloride->Reaction_Vessel Propylamine Propylamine Propylamine->Reaction_Vessel Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Reaction Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Recrystallization or Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Structural Elucidation: A Spectroscopic Perspective

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data based on the molecule's structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Protons: The benzene ring will show two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons ortho to the nitro group will be deshielded and appear further downfield compared to the protons ortho to the amide group.

  • Amide Proton: A broad singlet for the N-H proton will likely be observed, with its chemical shift being solvent-dependent (typically δ 6.0-8.5 ppm).

  • Propyl Protons: The propyl group will show three distinct signals:

    • A triplet for the terminal methyl group (-CH₃) at approximately δ 0.9 ppm.

    • A sextet for the methylene group adjacent to the methyl group (-CH₂-CH₃) around δ 1.6 ppm.

    • A triplet for the methylene group attached to the nitrogen atom (-NH-CH₂-) at approximately δ 3.3 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: The amide carbonyl carbon will appear as a singlet at a characteristic downfield chemical shift, typically in the range of δ 165-175 ppm.[3]

  • Aromatic Carbons: The benzene ring will show four distinct signals. The carbon atom attached to the nitro group will be significantly deshielded, while the carbon attached to the amide group will also be downfield. The other two aromatic carbons will have chemical shifts in the typical aromatic region (δ 120-140 ppm).

  • Aliphatic Carbons: The three carbons of the propyl group will appear in the upfield region of the spectrum (typically δ 10-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1640-1680 cm⁻¹ for the carbonyl stretch of the amide.

  • N-O Stretches (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.[4][5]

  • N-H Bend (Amide II): A band of moderate intensity is expected around 1515-1570 cm⁻¹, which may overlap with the asymmetric nitro stretch.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 208. The fragmentation pattern will likely involve cleavage of the amide bond and the propyl chain.

Potential Applications and Future Research

This compound serves as a key intermediate in the synthesis of its corresponding amino derivative, 4-amino-N-propylbenzamide, through catalytic hydrogenation. This transformation is significant as a series of 4-aminobenzamides have been investigated for their anticonvulsant activity.[6][7]

Studies have shown that N-alkyl-4-aminobenzamides exhibit activity against maximal electroshock-induced seizures in animal models.[7] The reduction of the nitro group in compounds like this compound is a critical step in accessing these potentially therapeutic agents.[8][9][10][11] The exploration of such derivatives continues to be an active area of research in the quest for novel antiepileptic drugs with improved efficacy and side-effect profiles.[12][13][14]

The 4-nitrobenzamide scaffold is a versatile platform for the development of new chemical entities with a range of biological activities. Further research could focus on:

  • Expansion of the Amide Substituent: Synthesizing a library of analogs with different alkyl and aryl substituents on the amide nitrogen to explore structure-activity relationships for various biological targets.

  • Modification of the Benzene Ring: Investigating the effect of different substituents on the aromatic ring in place of or in addition to the nitro group.

  • Exploration of Other Therapeutic Areas: Screening this compound and its derivatives for other biological activities, such as antimicrobial or anti-inflammatory effects, given the known bioactivity of other nitro-containing compounds.

LogicalRelationship Topic This compound Intermediate Key Chemical Intermediate Topic->Intermediate Synthesis Synthesis of 4-Amino-N-propylbenzamide Intermediate->Synthesis via Catalytic Hydrogenation Application Precursor to Anticonvulsant Agents Synthesis->Application Research Future Drug Development Application->Research

Caption: Logical relationship of this compound's utility.

Conclusion

This compound is a compound with well-defined physicochemical properties and a straightforward synthetic route. Its primary importance lies in its role as a precursor to bioactive molecules, particularly in the field of anticonvulsant research. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this and related compounds. Future investigations into the diverse applications of the 4-nitrobenzamide scaffold hold promise for the discovery of new therapeutic agents.

References

Introduction to Melting Point and 4-Nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Melting Point of 4-Nitro-N-propylbenzamide

Abstract: This technical guide provides a comprehensive analysis of the melting point of this compound, a key physicochemical property essential for its characterization, purity assessment, and application in research and development. The document delves into the theoretical principles governing melting point, detailed experimental protocols for its accurate determination, and the impact of molecular structure and impurities. Furthermore, it outlines the synthesis of the compound, providing context for purity considerations, and briefly discusses modern computational approaches for melting point prediction. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this fundamental property.

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[1] It is a fundamental and characteristic physical property used to identify substances and to assess their purity.[1] For a pure crystalline compound, melting typically occurs over a narrow temperature range, often 0.5-1.0°C.[2] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[3][4] In the fields of pharmaceutical development and materials science, accurate melting point determination is critical as it influences properties like solubility, stability, and bioavailability.[5]

This compound is a benzamide derivative characterized by a propylamide group and a nitro group attached to the benzene ring. Its chemical structure informs its physical properties, including its melting point. This compound can serve as a synthetic intermediate, for example, in the synthesis of 4-amino-N-substituted amines via catalytic hydrogenation. Understanding its melting point is the first step in its reliable characterization and use in further chemical synthesis.

Physicochemical Properties of this compound

A summary of the key identifiers and the reported melting point for this compound is provided below.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 2585-24-2Sigma-Aldrich, PubChem[6]
Molecular Formula C₁₀H₁₂N₂O₃Sigma-Aldrich[7], PubChem[6]
Molecular Weight 208.21 g/mol Sigma-Aldrich, PubChem[6]
Physical Form SolidSigma-Aldrich
Melting Point 100-103 °C (decomposes) (lit.)Sigma-Aldrich

Factors Influencing the Melting Point

The melting point of an organic compound is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[8][9][10] More energy (a higher temperature) is required to overcome stronger forces.[9]

Intermolecular Forces

The structure of this compound contains several functional groups that contribute to its intermolecular interactions:

  • Hydrogen Bonding: The amide group (-CONH-) has a hydrogen atom bonded to a nitrogen atom, allowing for strong hydrogen bonding between molecules. This is a significant factor contributing to a higher melting point.[3][11]

  • Dipole-Dipole Interactions: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The carbonyl group (C=O) in the amide linkage is also polar. These groups create strong dipole-dipole interactions between molecules, further stabilizing the crystal lattice.[3][11]

  • Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with molecular size and surface area.[9][11]

Molecular Structure and Packing

The ability of molecules to pack efficiently into a crystal lattice is crucial. Symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and higher melting points.[10][11] While the propyl chain in this compound introduces some flexibility, the planar nature of the benzene ring allows for effective stacking.

Purity

The presence of impurities almost always causes a depression and broadening of the melting point range.[3][4] This occurs because the impurities disrupt the uniform crystal lattice, weakening the intermolecular forces that must be overcome for melting to occur.[3] Therefore, a sharp melting point range is a reliable indicator of high purity.[3]

Experimental Determination of Melting Point

The capillary method is the most common technique for determining the melting point of a solid organic compound in a laboratory setting.[1]

Principle of Measurement

The method relies on heating a small, finely ground sample in a thin capillary tube at a controlled rate. The melting point range is the interval between the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a transparent liquid.[2] Modern instruments often use automated detection by measuring the change in light transmission as the opaque solid turns into a transparent liquid.[1]

Standard Protocol: Capillary Method
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. If necessary, crush larger crystals using a mortar and pestle to ensure uniform packing and heat transfer.[4]

    • Press the open end of a capillary tube into the powdered sample.[12]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed bottom of the capillary.[4][12] The packed sample height should be 2-3 mm.[1][12]

  • Initial (Rapid) Determination:

    • Place the packed capillary into the heating block of a melting point apparatus.

    • Heat the sample rapidly (e.g., 10-20°C per minute) to get an approximate melting temperature.[4] This saves time and establishes a rough range.

    • Let the apparatus cool down significantly before proceeding.

  • Accurate Determination:

    • Prepare a new capillary with a fresh sample. Never re-melt a sample, as decomposition may have occurred.[2]

    • Place the new capillary in the apparatus.

    • Rapidly heat the block to about 20°C below the approximate melting point found in the initial run.[4]

    • Decrease the heating rate to 1-2°C per minute.[4] A slow heating rate is critical for ensuring the temperature of the sample is in equilibrium with the heating block and thermometer, yielding an accurate reading.[12]

    • Record T₁: The temperature at which the first drop of liquid appears.

    • Record T₂: The temperature at which the last solid crystal disappears, and the sample is completely liquid.

    • The melting point is reported as the range T₁ - T₂. For this compound, this should fall within the literature value of 100-103 °C.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Crush Sample to Fine Powder prep2 Pack Capillary Tube (2-3 mm) prep1->prep2 meas1 Insert Capillary into Apparatus prep2->meas1 meas2 Heat Rapidly to ~20°C Below Expected M.P. meas1->meas2 meas3 Reduce Heating Rate to 1-2°C / min meas2->meas3 meas4 Record T1 (First Liquid) meas3->meas4 meas5 Record T2 (All Liquid) meas4->meas5 report Report Melting Range (T1 - T2) meas5->report

Caption: Experimental workflow for accurate melting point determination.

Synthesis and Purity Considerations

This compound can be synthesized by the reaction of 4-nitrobenzoyl chloride with an amine, specifically propylamine. This is a standard nucleophilic acyl substitution reaction.

Synthesis Workflow

G reactant1 4-Nitrobenzoyl Chloride product This compound reactant1->product reactant2 Propylamine reactant2->product byproduct HCl product->byproduct +

Caption: Synthesis of this compound.

The purity of the synthesized product is paramount for an accurate melting point. Potential impurities could include:

  • Unreacted 4-nitrobenzoyl chloride.

  • Unreacted propylamine.

  • 4-nitrobenzoic acid (from hydrolysis of the acid chloride).

These impurities would lead to a measured melting point that is lower and broader than the 100-103 °C range reported for the pure substance. Therefore, purification of the crude product, typically by recrystallization, is a necessary step before characterization.

Computational Prediction of Melting Point

In modern drug discovery and materials science, computational methods are increasingly used to predict physicochemical properties before a compound is synthesized.[13][14] Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can estimate melting points based on molecular descriptors derived from the chemical structure.[13][15][16] These models are trained on large datasets of known compounds and can predict properties by identifying correlations between structural features (like molecular weight, polarity, hydrogen bonding capacity, and shape) and the experimental melting point. While experimental determination remains the gold standard, these predictive tools are invaluable for high-throughput screening of potential drug candidates, saving significant time and resources.[13][14]

Conclusion

The melting point of this compound is a critical parameter, reported in the literature as 100-103 °C with decomposition. This value is a direct consequence of its molecular structure, which allows for strong intermolecular forces, including hydrogen bonding and significant dipole-dipole interactions. Accurate experimental determination using the capillary method, with careful attention to sample preparation and heating rate, is essential for verifying the identity and purity of a synthesized sample. Any deviation from the sharp, expected melting range suggests the presence of impurities. As a key characterization parameter, the melting point of this compound is a foundational piece of data for any subsequent research or application.

References

Characterizing the Solubility Profile of 4-Nitro-N-propylbenzamide: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing bioavailability, formulation strategies, and manufacturing processes.[1][2][3][4] This technical guide presents a comprehensive framework for determining and interpreting the solubility profile of a novel compound, using 4-Nitro-N-propylbenzamide (CAS 2585-24-2) as a case study.[5][6][7] While extensive empirical data for this specific molecule is not publicly available, this document provides the theoretical foundation and detailed experimental protocols necessary for its complete characterization. It is designed for researchers, scientists, and drug development professionals to establish a robust, self-validating system for solubility assessment, ensuring data integrity and informed decision-making in the pharmaceutical pipeline.

Introduction: The Critical Role of Solubility

In pharmaceutical development, the journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which are rooted in the physicochemical properties of the API.[2][4] Among these, solubility stands out as a paramount parameter.[1][8][9] It dictates the rate and extent of drug absorption, influences the choice of dosage form, and impacts the feasibility of manufacturing processes such as purification and crystallization.[8][9][10] A poorly soluble compound can lead to low bioavailability, therapeutic inconsistency, and significant formulation hurdles, ultimately causing costly delays or termination of an otherwise promising candidate.[11]

This guide focuses on this compound, a molecule incorporating several key functional groups that create a complex and interesting solubility profile. Its structure contains:

  • A Benzamide core , a common scaffold in medicinal chemistry.[12]

  • A secondary amide linkage (-CONH-), capable of both donating and accepting hydrogen bonds.[13][14][15]

  • A nitro group (-NO2), a strong electron-withdrawing and polar substituent.[16][17]

  • A propyl group (-C3H7), which adds nonpolar, lipophilic character.[18]

Understanding how these structural features interact with various solvents is essential for predicting the compound's behavior in both aqueous and organic media. This document outlines a systematic approach to first predict, then experimentally determine, and finally interpret the solubility of this compound.

Theoretical Analysis and Solubility Prediction

Before embarking on experimental work, a theoretical analysis of the molecular structure can provide valuable predictions about its solubility behavior.[19][20][21] This is grounded in the principle of "like dissolves like," where solubility is maximized when the intermolecular forces of the solute and solvent are similar.[22]

Analysis of Intermolecular Forces

The solubility of this compound is governed by a balance of competing intermolecular forces originating from its distinct functional groups:

  • Hydrogen Bonding: The secondary amide group is a potent site for hydrogen bonding. The N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and, to a lesser extent, the nitro group oxygens, act as hydrogen bond acceptors.[14][15][23] This suggests strong interactions with protic solvents like water, ethanol, and methanol.

  • Dipole-Dipole Interactions: The highly polar nitro group and the amide carbonyl group create significant dipole moments within the molecule.[24] This will promote solubility in polar aprotic solvents such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO).

  • Van der Waals Forces (Dispersion): The benzene ring and the n-propyl chain are nonpolar and will interact primarily through London dispersion forces. These interactions will favor solubility in nonpolar or weakly polar solvents like toluene, hexane, and ethyl acetate.

Based on this analysis, we can predict that this compound will exhibit moderate to good solubility in polar solvents (both protic and aprotic) due to the dominance of the amide and nitro groups. Solubility is expected to be lower in purely nonpolar, aliphatic solvents where hydrogen bonding and dipole interactions cannot be accommodated.

Hansen Solubility Parameters (HSP)

A more quantitative prediction can be made using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[22][25][26] The principle states that substances with similar HSP values are likely to be miscible.[22] While the experimental HSP values for this compound are not published, they can be estimated using group contribution methods available in software packages.[27] A hypothetical analysis would involve comparing the estimated HSP of the solute to the known HSP of various solvents to find the closest matches, thereby predicting the best solvents for dissolution.[25][28]

Diagram: Predicted Intermolecular Interactions

The following diagram illustrates the key intermolecular forces that govern the solubility of this compound in different solvent classes.

G Fig. 1: Predicted Solute-Solvent Interactions cluster_Solvents Solvent Classes Solute This compound PolarProtic Polar Protic (e.g., Water, Ethanol) Solute->PolarProtic Strong: H-Bonding + Dipole-Dipole PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->PolarAprotic Strong: Dipole-Dipole NonPolar Non-Polar (e.g., Toluene, Hexane) Solute->NonPolar Weak: Dispersion Forces (Lipophilic Parts)

A diagram illustrating predicted solute-solvent interactions.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[29][30][31] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a self-validating system designed to produce reliable and reproducible data.[32]

Materials and Equipment
  • Solute: this compound (purity >99%)

  • Solvents: A diverse panel of pharmaceutical-grade solvents (e.g., Water, Ethanol, Methanol, Isopropyl Alcohol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, Heptane, Dimethyl Sulfoxide).[8][33]

  • Apparatus:

    • Analytical balance (±0.01 mg)

    • Glass vials with PTFE-lined screw caps

    • Thermostatically controlled orbital shaker or rotator

    • Centrifuge capable of >10,000 x g

    • Calibrated positive displacement pipettes

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[34]

Experimental Workflow Protocol

Step 1: Preparation

  • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials. The key is to ensure solid material remains at the end of the experiment.

  • Add a precise volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.

Step 2: Equilibration

  • Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

  • Equilibrate the samples for a sufficient duration to reach a steady state. A typical period is 24 to 48 hours.[11] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration no longer changes.

Step 3: Phase Separation

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid material. This step is crucial to prevent particulate matter from artificially inflating the measured concentration.

Step 4: Sampling and Dilution

  • Carefully withdraw an aliquot from the clear supernatant using a calibrated pipette.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane.

  • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

Step 5: Quantification

  • Analyze the diluted samples using a validated HPLC-UV method. Benzamide derivatives are readily quantifiable by reverse-phase HPLC with UV detection.[34][35][36]

  • Construct a calibration curve using standards of known concentration.

  • Calculate the concentration in the original saturated solution by applying the dilution factor. The final solubility is typically reported in mg/mL or µg/mL.

Diagram: Shake-Flask Solubility Workflow

This diagram outlines the sequential steps of the equilibrium solubility determination protocol.

G Fig. 2: Shake-Flask Experimental Workflow A Step 1: Preparation Add excess solute to a known volume of solvent. B Step 2: Equilibration Shake at constant temperature for 24-48 hours. A->B C Step 3: Phase Separation Centrifuge to pellet undissolved solid. B->C D Step 4: Sampling & Dilution Filter supernatant and perform accurate serial dilution. C->D E Step 5: Quantification Analyze concentration using validated HPLC-UV method. D->E F Result Equilibrium Solubility (mg/mL) E->F

A flowchart of the shake-flask method for solubility.

Data Presentation and Interpretation

To facilitate comparison and analysis, the experimentally determined solubility data should be compiled into a structured table. The solvents should be grouped by class to reveal trends related to polarity and hydrogen bonding capability.

Hypothetical Solubility Data for this compound

The following table presents a set of illustrative, hypothetical data that is consistent with the theoretical predictions for this compound at 25 °C.

Solvent ClassSolventPolarity IndexPredicted InteractionHypothetical Solubility (mg/mL)
Polar Protic Water10.2Strong H-Bonding~0.5 - 2.0
Methanol5.1Strong H-Bonding> 50
Ethanol4.3Strong H-Bonding> 50
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Strong Dipole-Dipole> 100
Acetonitrile5.8Strong Dipole-Dipole~20 - 40
Acetone5.1Strong Dipole-Dipole> 50
Weakly Polar Ethyl Acetate4.4Mixed~10 - 30
Dichloromethane3.1Mixed~5 - 15
Non-Polar Toluene2.4Dispersion< 1.0
Heptane0.1Dispersion< 0.1

This data is for illustrative purposes only and should be confirmed by experimentation.

Interpretation of Results

The hypothetical data aligns with our theoretical analysis. The high solubility in polar solvents like DMSO, Methanol, and Acetone highlights the dominant role of the polar amide and nitro functionalities. The limited aqueous solubility, despite the potential for hydrogen bonding, is likely due to the energetic penalty of disrupting the strong water-water hydrogen bond network to accommodate the nonpolar benzene ring and propyl chain. As expected, solubility is extremely poor in nonpolar aliphatic solvents like heptane, which cannot favorably interact with the polar parts of the molecule.

Implications for Drug Development

A comprehensive solubility profile is not an academic exercise; it is a critical dataset that informs multiple aspects of drug development.[4][8][9]

  • Formulation Development: The low aqueous solubility suggests that for oral delivery, formulation strategies such as amorphous solid dispersions, lipid-based formulations, or particle size reduction (micronization) may be necessary to achieve adequate bioavailability.[3][10] The high solubility in organic solvents like ethanol and acetone provides viable options for spray drying or solvent evaporation techniques during manufacturing.[37]

  • Synthesis and Purification: Knowledge of solubility in various organic solvents is essential for selecting appropriate systems for reaction chemistry, extraction, and crystallization.[9] For instance, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.

  • Toxicology and Preclinical Studies: The high solubility in DMSO makes it a suitable vehicle for preparing concentrated stock solutions for in vitro assays.[11] However, for in vivo studies, a more biocompatible vehicle would need to be developed, guided by the solubility data in aqueous and co-solvent systems.

Conclusion

This guide provides a robust, scientifically-grounded framework for characterizing the solubility profile of this compound or any new chemical entity. By integrating theoretical prediction with rigorous experimental methodology, researchers can generate reliable and interpretable data. This approach ensures that decisions made during formulation, process development, and preclinical evaluation are based on a solid understanding of the molecule's fundamental physicochemical properties, thereby mitigating risks and accelerating the path to a successful pharmaceutical product. The principles and protocols described herein adhere to the highest standards of scientific integrity and are designed to be a self-validating system for critical data generation in the pharmaceutical industry.

References

A Comprehensive Technical Guide to the Molecular Identification of 4-Nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural and informational identifiers for the chemical compound 4-Nitro-N-propylbenzamide. Focusing on the core requirements of modern chemical informatics, we will dissect its SMILES and InChI notations, contextualize these with other standard identifiers, and provide a validated experimental protocol for its synthesis and characterization.

Core Chemical Identity of this compound

This compound is a derivative of benzamide characterized by a nitro group at the para position (position 4) of the benzene ring and a propyl group attached to the amide nitrogen.[1] This compound serves as a useful intermediate in organic synthesis, particularly for the preparation of corresponding amino derivatives through the reduction of the nitro group.

A precise and unambiguous representation of its molecular structure is critical for database entry, computational modeling, and regulatory documentation. The following table summarizes its key identifiers.

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 2585-24-2PubChem[2], Sigma-Aldrich
Molecular Formula C₁₀H₁₂N₂O₃PubChem[2], Guidechem[3]
Molecular Weight 208.21 g/mol PubChem[2], Sigma-Aldrich
Canonical SMILES CCNC(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-]PubChem[2]
InChI InChI=1S/C10H12N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13)PubChem[2], Sigma-Aldrich
InChIKey MDRVSZJDSUDYGP-UHFFFAOYSA-NPubChem[2], Sigma-Aldrich

Deconstruction of SMILES and InChI Notations

The Simplified Molecular Input Line Entry System (SMILES) and the International Chemical Identifier (InChI) are the cornerstones of modern cheminformatics, providing machine-readable, text-based representations of chemical structures.

SMILES: A Linear Representation

The SMILES string for this compound is CCNC(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-] .[2][4] This notation can be parsed as follows:

  • CCC - Represents the propyl group (CH₃-CH₂-CH₂-).

  • N - The nitrogen atom of the amide group, attached to the propyl chain.

  • C(=O) - The carbonyl group of the amide. The = denotes a double bond to the oxygen atom O. Parentheses enclose the branch from the carbon atom.

  • C1=CC=C(C=C1) - This describes the benzene ring. C1 starts the ring, and the subsequent atoms are connected until the closing C1. The = indicates double bonds, creating the aromatic system. The parentheses () indicate a substituent on the ring.

  • --INVALID-LINK--[O-] - This is the nitro group attached to the ring. The square brackets [] are used for atoms with non-standard valence, formal charges, or isotopes. [N+] is a positively charged nitrogen, double-bonded to one oxygen (=O) and single-bonded to a negatively charged oxygen [O-].

InChI: A Layered, Canonical Identifier

The InChI provides a more hierarchical and unique description of the molecule. For this compound, the InChI is InChI=1S/C10H12N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) .[2][3]

  • InChI=1S - The prefix indicates the InChI version (1) and that it is a standard InChI (S).

  • /c10H12N2O3 - The molecular formula layer.

  • /c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15 - The connectivity layer. It describes how the non-hydrogen atoms are connected. For instance, atom 1 (a carbon) is connected to atom 2, which is connected to atom 7, and so on.

  • /h3-6H,2,7H2,1H3,(H,11,13) - The hydrogen layer. It specifies which atoms have attached hydrogens. 3-6H means atoms 3, 4, 5, and 6 each have one hydrogen. 7H2 means atom 7 has two hydrogens. 1H3 means atom 1 has three hydrogens. (H,11,13) indicates a mobile hydrogen is shared between atoms 11 (the amide nitrogen) and 13 (the carbonyl oxygen).

The InChIKey (MDRVSZJDSUDYGP-UHFFFAOYSA-N) is a fixed-length, hashed version of the InChI, designed for easy web searching and database indexing.[2]

Logical Relationship of Chemical Identifiers

The following diagram illustrates the conceptual flow from the 2D chemical structure to its various linear, machine-readable notations.

G cluster_structure Conceptual Structure cluster_notation Machine-Readable Notations cluster_hash Database Indexing Structure This compound (2D Chemical Graph) SMILES Canonical SMILES CCNC(=O)C1=CC=C(C=C1)N+[O-] Structure->SMILES Linearization InChI InChI (Layered) InChI=1S/C10H12N2O3/... Structure->InChI Canonicalization InChIKey InChIKey (Hashed) MDRVSZJDSUDYGP-UHFFFAOYSA-N InChI->InChIKey Hashing (SHA-1)

Caption: From 2D Structure to Indexed Identifier.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved via nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The protocol below details the reaction of 4-nitrobenzoyl chloride with propylamine.[1]

Objective: To synthesize this compound from 4-nitrobenzoyl chloride and propylamine.

Materials:

  • 4-Nitrobenzoyl chloride

  • Propylamine

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of acyl chloride). Cool the solution to 0 °C in an ice bath.

    • Rationale: The reaction is exothermic; cooling prevents side reactions and ensures controlled addition. DCM is a good solvent for the reactants and is relatively inert.

  • Amine Addition: In a separate flask, prepare a solution of propylamine (1.1 eq) and triethylamine (1.2 eq) in DCM. Add this solution dropwise to the cooled 4-nitrobenzoyl chloride solution over 15-20 minutes with vigorous stirring.

    • Rationale: Propylamine is the nucleophile. A slight excess ensures the complete consumption of the limiting reagent (4-nitrobenzoyl chloride). Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which would otherwise protonate the propylamine, rendering it non-nucleophilic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup & Extraction:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Sequentially wash the organic layer with 1M HCl (to remove excess amines), saturated NaHCO₃ (to remove any remaining acid), and finally, brine (to reduce the solubility of organic material in the aqueous phase).

    • Rationale: This aqueous workup is a self-validating system. Each wash removes specific impurities, ensuring the purity of the final product.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product, this compound, as a solid.

Characterization: The identity and purity of the synthesized compound should be confirmed.

PropertyTypical ValueMethod
Physical Form SolidVisual Inspection
Melting Point 100-103 °CMelting Point Apparatus
¹H NMR Spectra consistent with structure1D NMR Spectroscopy[2]
IR Spectroscopy Peaks for N-H, C=O, Ar-NO₂FTIR Spectroscopy[2]

Workflow Visualization

The synthesis and purification workflow can be visualized as a logical sequence of operations.

G A 1. Dissolve 4-Nitrobenzoyl Chloride in DCM at 0°C B 2. Add Propylamine & Triethylamine Solution Dropwise A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Aqueous Workup (HCl, NaHCO₃, Brine) C->D E 5. Dry Organic Layer (MgSO₄) D->E F 6. Concentrate Solvent (Rotary Evaporation) E->F G 7. Purify by Recrystallization F->G H Final Product: This compound G->H

Caption: Synthesis and Purification Workflow.

References

Methodological & Application

Protocol for the synthesis of 4-amino-N-substituted amines using 4-Nitro-N-propylbenzamide.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-Amino-N-Substituted Amines using 4-Nitro-N-propylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-substituted benzamides are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Their structural motif, featuring a primary aromatic amine and a substituted amide, allows for diverse chemical modifications, making them valuable building blocks in drug discovery. This application note provides a detailed protocol for the synthesis of 4-amino-N-propylbenzamide from its nitro precursor, this compound. The reduction of the aromatic nitro group is a key transformation, and this guide will explore the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and discuss the necessary safety and characterization techniques.

Principles and Mechanisms: The Reduction of Aromatic Nitro Compounds

The conversion of an aromatic nitro group to a primary amine is a fundamental reaction in organic synthesis.[3] Several methods exist for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.[4] For the synthesis of 4-amino-N-propylbenzamide, the amide functionality must remain intact, guiding the selection of a chemoselective reduction method.[5][6] Two of the most common and reliable methods are catalytic hydrogenation and reduction using tin(II) chloride.

Catalytic Hydrogenation: This method is often preferred for its clean reaction profile and high yields.[4] It involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, to facilitate the reaction between the nitro compound and hydrogen gas.[3][4] The reaction proceeds through the transfer of hydrogen atoms to the nitro group on the catalyst surface, leading to the formation of the amine. This method is generally mild and tolerates a wide variety of functional groups.[7]

Tin(II) Chloride Reduction: Reduction with tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method for converting nitroarenes to anilines.[4][8][9] The mechanism involves the transfer of electrons from the Sn²⁺ ion to the nitro group, followed by protonation from the acidic solvent.[8][10] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[8]

Below is a generalized mechanism for the reduction of a nitroarene to an aniline using a metal-based reducing agent in an acidic environment.

Nitro Reduction Mechanism cluster_0 Reaction Pathway cluster_1 Reagents Nitroarene Ar-NO₂ Nitrosoarene Ar-NO Nitroarene->Nitrosoarene [H] Hydroxylamine Ar-NHOH Nitrosoarene->Hydroxylamine [H] Aniline Ar-NH₂ Hydroxylamine->Aniline [H] ReducingAgent Reducing Agent (e.g., SnCl₂, Fe, H₂/Pd-C)

Caption: Generalized pathway for the reduction of a nitroarene.

Experimental Protocol: Synthesis of 4-Amino-N-propylbenzamide

This protocol details the reduction of this compound to 4-amino-N-propylbenzamide via catalytic hydrogenation. This method is chosen for its efficiency and cleaner work-up compared to metal/acid reductions.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier/Grade
This compoundC₁₀H₁₂N₂O₃208.215.0 gSigma-Aldrich, 98%[11]
Palladium on Carbon (10 wt. %)Pd/C-0.25 ge.g., Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.07100 mLACS Grade
Hydrogen GasH₂2.02Balloon or CylinderHigh Purity
Celite®--As neededFiltration aid
Ethyl AcetateC₄H₈O₂88.11For extractionACS Grade
Saturated Sodium BicarbonateNaHCO₃84.01For washingACS Grade
BrineNaCl (aq)-For washingACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04For dryingACS Grade

Experimental Workflow Diagram

Synthesis Workflow cluster_workflow Experimental Steps A 1. Dissolve this compound in ethanol in a flask. B 2. Add 10% Pd/C catalyst. A->B C 3. Evacuate and backfill the flask with hydrogen gas (repeat 3x). B->C D 4. Stir vigorously under a hydrogen atmosphere at room temperature. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Filter the reaction mixture through Celite®. E->F G 7. Concentrate the filtrate under reduced pressure. F->G H 8. Perform aqueous work-up (EtOAc, NaHCO₃, Brine). G->H I 9. Dry the organic layer over anhydrous Na₂SO₄. H->I J 10. Concentrate the organic layer to obtain the crude product. I->J K 11. Purify by column chromatography or recrystallization. J->K

Caption: Step-by-step workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 100 mL of absolute ethanol. To this solution, carefully add 0.25 g of 10% palladium on carbon.[12]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock. Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates the formation of the product. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with a small amount of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Purification (Aqueous Wash): Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-N-propylbenzamide.

  • Purification (Final): The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product as a solid.

Characterization of 4-Amino-N-propylbenzamide

The identity and purity of the synthesized 4-amino-N-propylbenzamide can be confirmed using various spectroscopic techniques.

Property/TechniqueExpected Value/Observation
Appearance Off-white to pale yellow solid[13]
Molecular Formula C₁₀H₁₄N₂O
Molar Mass 178.23 g/mol [14]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.6 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~6.0 (br s, 1H, NH), ~3.8 (br s, 2H, NH₂), 3.3-3.4 (q, 2H, CH₂), 1.6-1.7 (m, 2H, CH₂), 0.9-1.0 (t, 3H, CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~168 (C=O), ~148 (C-NH₂), ~129 (Ar-CH), ~126 (Ar-C), ~114 (Ar-CH), ~41 (N-CH₂), ~23 (CH₂), ~11 (CH₃).
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretching, amine and amide), ~1630 (C=O stretching, amide I), ~1600 (N-H bending, amine), ~1580 (C=C stretching, aromatic).[15]
Mass Spectrometry (ESI+) m/z: 179.1 [M+H]⁺

Safety Precautions

  • This compound: This compound is a combustible solid.[11] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[11]

  • Palladium on Carbon: Pd/C is flammable, especially when dry. Handle with care and avoid ignition sources. It is best to handle it as a slurry in the reaction solvent.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure the reaction is carried out in a well-ventilated fume hood, away from open flames or sparks. Use a balloon for small-scale reactions to minimize the amount of free hydrogen.

  • Solvents: Ethanol and ethyl acetate are flammable liquids. Handle them in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[16][17][18]

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 4-amino-N-propylbenzamide from this compound. The detailed protocol for catalytic hydrogenation, along with the discussion of reaction mechanisms and characterization techniques, is intended to enable researchers to successfully perform this important transformation. The resulting 4-amino-N-substituted benzamides are versatile building blocks for the development of new chemical entities with potential applications in medicine and other fields.

References

Application Notes & Protocols: 4-Nitro-N-propylbenzamide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 4-Nitro-N-propylbenzamide

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. This compound (CAS: 2585-24-2) emerges as a highly valuable intermediate, distinguished by a synthetically versatile trifecta of functional groups: a stable amide linkage, an N-propyl substituent, and a para-positioned nitro group on the aromatic ring.[1][2][3] While the benzamide core is a common scaffold in a multitude of pharmacologically active compounds, the true synthetic power of this molecule lies in the reactivity of the nitro group.[4]

The electron-withdrawing nature of the nitro moiety makes it an excellent precursor to a primary aniline through reduction. This transformation is a gateway to a vast array of subsequent functionalizations, including diazotization, acylation, and reductive amination, enabling the construction of complex molecular architectures.[5] Notably, the resulting 4-amino-N-propylbenzamide scaffold is a key constituent in molecules investigated for anticonvulsant and other CNS-related activities. This guide provides a comprehensive overview of this compound, detailing its synthesis, key transformations, and advanced applications, grounded in established chemical principles for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Safe Handling

Accurate characterization and safe handling are the foundation of successful and reproducible synthesis.

Key Properties

The essential physicochemical data for this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 2585-24-2[1]
Molecular Formula C₁₀H₁₂N₂O₃[1][6]
Molecular Weight 208.21 g/mol [1]
Appearance Solid
Melting Point 100-103 °C (decomposes)
IUPAC Name This compound[1]
SMILES CCCNC(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-][1]
InChIKey MDRVSZJDSUDYGP-UHFFFAOYSA-N[1]
Safety & Handling Protocol

While a specific, comprehensive safety dataset for this compound is not extensively published, data from structurally related nitroaromatics and benzamides, such as 4-nitrobenzamide, provide a strong basis for a prudent safety protocol.[7][8][9] The primary hazards are associated with ingestion and potential irritation.[8][10]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 standards.[9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.[9]

  • First Aid Measures:

    • If Ingested: Rinse mouth and call a POISON CENTER or physician if you feel unwell.[8]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Synthesis of this compound

The most direct and common synthesis of this compound involves the acylation of n-propylamine with 4-nitrobenzoyl chloride.[11] This is a standard Schotten-Baumann type reaction.

Causality of Experimental Design

The protocol is designed for high efficiency and purity. The use of an anhydrous aprotic solvent like Dichloromethane (DCM) is critical to prevent the hydrolysis of the highly reactive 4-nitrobenzoyl chloride starting material. A tertiary amine base, such as triethylamine (TEA), is included as an acid scavenger; it neutralizes the hydrochloric acid (HCl) byproduct generated during the amidation, driving the reaction to completion and preventing the protonation of the n-propylamine nucleophile. The reaction is typically performed at a low temperature initially to control the exothermic nature of the acylation.

Synthesis Workflow Diagram

G A 1. Dissolve 4-Nitrobenzoyl Chloride & Triethylamine in anhydrous DCM B 2. Cool solution to 0 °C (Ice Bath) A->B Control Exotherm C 3. Add n-Propylamine dropwise (maintain T < 5 °C) B->C Slow Addition D 4. Warm to Room Temperature & Stir for 2-4 hours C->D Reaction E 5. Monitor by TLC D->E Check Completion F 6. Aqueous Workup: Wash with 1M HCl, sat. NaHCO₃, and Brine E->F If Complete G 7. Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo F->G Purification H 8. Recrystallize from Ethanol/Water G->H Final Purification I 9. Characterize Product (NMR, MS, MP) H->I Validation G A 1. Charge reactor with This compound, Ethanol, and 10% Pd/C B 2. Seal Reactor and Purge with N₂ then H₂ gas A->B Inerting C 3. Pressurize with H₂ (e.g., 50 psi) and stir vigorously at RT B->C Reaction Start D 4. Monitor H₂ uptake or run for a set time (2-6 h) C->D Monitoring E 5. Depressurize and purge with N₂ D->E Reaction Stop F 6. Filter reaction mixture through Celite® to remove Pd/C E->F Catalyst Removal G 7. Wash Celite® pad with Ethanol F->G H 8. Concentrate filtrate in vacuo to obtain the product G->H Isolation I 9. Validate Product (NMR, MS) H->I Confirmation

References

Analytical techniques for the characterization of 4-Nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 4-Nitro-N-propylbenzamide

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of this compound (CAS: 2585-24-2). As a key intermediate in synthetic chemistry and a potential scaffold in drug discovery, rigorous verification of its identity, purity, and structure is paramount. This guide is designed for researchers, analytical scientists, and quality control professionals, offering a multi-technique approach that leverages spectroscopic and chromatographic methods. The protocols herein are presented not merely as procedural steps but are grounded in the fundamental principles of each technique, explaining the causality behind experimental choices to ensure robust and reliable results.

Introduction and Physicochemical Profile

This compound is a benzamide derivative characterized by a nitro group on the aromatic ring and an N-propyl substituent on the amide nitrogen. This substitution pattern makes it a versatile building block, for instance, in the synthesis of corresponding 4-amino-N-substituted amines via catalytic hydrogenation. Accurate characterization is the bedrock of its use in further synthetic steps or biological screening, ensuring that downstream results are not compromised by impurities or misidentification.

A foundational understanding begins with its key physicochemical properties, which inform solvent selection, storage conditions, and the choice of analytical techniques.

PropertyValueSource(s)
Chemical Structure Chemical Structure of this compound[1]
Molecular Formula C₁₀H₁₂N₂O₃[2][3][4]
Molecular Weight 208.21 g/mol [4][5]
CAS Number 2585-24-2[2][4]
Appearance Solid form
Melting Point 100-103 °C (decomposes)
Solubility Profile Due to the presence of both polar (nitro, amide) and non-polar (aromatic ring, propyl chain) moieties, solubility is expected to be moderate to high in common organic solvents like methanol, acetonitrile, dichloromethane, and ethyl acetate, with limited solubility in aqueous solutions.[6]N/A

Analytical Characterization Workflow

A multi-faceted analytical approach is essential for a complete and unambiguous characterization. Each technique provides a unique piece of the puzzle, from atomic connectivity to purity and molecular mass. The relationship between these techniques and the information they provide is illustrated below.

G cluster_0 Primary Goal: Structural Elucidation cluster_1 Primary Goal: Identity & Purity NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy HPLC HPLC-UV NMR->HPLC MS Mass Spectrometry (HRMS) GCMS GC-MS IR->GCMS Compound This compound (Sample) Compound->NMR Confirms Connectivity & Functional Groups Compound->IR Identifies Functional Groups Compound->MS Confirms Molecular Formula & Fragmentation Compound->HPLC Quantifies Purity & Impurities Compound->GCMS Identifies Volatile Impurities & Confirms MW

Caption: Inter-relationship of analytical techniques for characterization.

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone of structural analysis, providing direct evidence of the molecule's architecture and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR confirms the presence and connectivity of the propyl chain and the substitution pattern of the aromatic ring, while ¹³C NMR accounts for every unique carbon environment.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The choice of CDCl₃ is based on its ability to dissolve many non-polar to moderately polar organic compounds.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Parameters: Use a standard pulse program with a 90° pulse angle, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

    • Data Interpretation: The presence of a nitro group, which is strongly electron-withdrawing, will deshield the aromatic protons, shifting them downfield. Based on analogous structures like N-propylbenzamide[7], the following regions are anticipated:

      • δ 8.0-8.4 ppm: Aromatic protons ortho and meta to the nitro group.

      • δ ~6.5-7.5 ppm: Amide proton (-NH-), which may be a broad singlet.

      • δ ~3.4 ppm: Methylene protons adjacent to the amide nitrogen (-NH-CH₂ -).

      • δ ~1.7 ppm: Methylene protons of the propyl chain (-CH₂-CH₂ -CH₃).

      • δ ~0.9 ppm: Methyl protons of the propyl chain (-CH₂-CH₂-CH₃ ).

  • ¹³C NMR Acquisition:

    • Parameters: Use a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., >512) are typically required due to the lower natural abundance of ¹³C.

    • Data Interpretation: Expect distinct signals for the carbonyl carbon, aromatic carbons (with the carbon attached to the nitro group being significantly downfield), and the three unique carbons of the propyl chain. Spectral data for this compound is available in public databases like PubChem for comparison.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint." For this molecule, the most characteristic signals will arise from the amide and nitro groups.

Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small, representative amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is needed.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected first.

  • Data Interpretation: The key is to identify the characteristic vibrational bands. Aromatic nitro compounds exhibit two distinct, strong N-O stretching bands.[8][9]

    • ~3300 cm⁻¹: N-H stretching (secondary amide).

    • ~2960-2850 cm⁻¹: Aliphatic C-H stretching from the propyl group.

    • ~1640 cm⁻¹: C=O stretching (Amide I band).

    • ~1550-1475 cm⁻¹: Asymmetric N-O stretching of the nitro group.[9] This may overlap with the Amide II band.

    • ~1360-1290 cm⁻¹: Symmetric N-O stretching of the nitro group.[9]

UV-Visible Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic conjugation within the molecule. The presence of the nitrobenzene chromophore results in a characteristic absorption maximum (λmax) at a longer wavelength compared to unsubstituted benzene.[10] This technique is particularly useful for quantitative analysis (e.g., in HPLC detection).

Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a stock solution of the compound (~1 mg/mL) in a UV-transparent solvent such as methanol or acetonitrile. Dilute this stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0 AU.

  • Acquisition: Scan the sample from 200 to 400 nm in a quartz cuvette, using the pure solvent as a blank.

  • Data Interpretation: Identify the λmax. For aromatic nitro compounds, this is typically observed above 250 nm, reflecting the extended conjugation.[10] This value is critical for setting the detection wavelength in HPLC analysis to achieve maximum sensitivity.

Chromatographic Methods for Purity and Identity

Chromatography separates the target compound from impurities, allowing for both qualitative identification and quantitative assessment of purity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC is the gold standard for determining the purity of non-volatile organic compounds. The method separates compounds based on their hydrophobicity. Its robustness and reproducibility make it essential for quality control in drug development.

Protocol: Purity Determination by Reverse-Phase HPLC

  • Trustworthiness: This protocol is designed as a self-validating system. A sharp, symmetrical peak for the main component and good resolution from any impurity peaks are indicators of a well-developed method.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a mass spectrometry-compatible modifier that protonates silanols, improving peak shape.[11]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient 30% B to 95% B over 15 minA gradient ensures elution of both polar and non-polar impurities while keeping the main peak sharp.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at λmax (determined by UV-Vis) or 254 nmDetection at λmax provides maximum sensitivity. 254 nm is a good general wavelength for aromatic compounds.[12]
Injection Vol. 5 µLA small volume minimizes band broadening.
Sample Prep. Dissolve ~1 mg/mL in mobile phase B or methanol.Ensures sample is fully dissolved and compatible with the mobile phase.
  • Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all peaks detected.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. It provides two dimensions of information: the retention time (a chromatographic property) and the mass spectrum (a structural property). It is excellent for identifying residual solvents or volatile synthetic byproducts. Several benzamide derivatives have been successfully analyzed using this technique.[13][14]

Protocol: Identification and Volatile Impurity Profiling

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation & Conditions:

    • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm. This column is suitable for a wide range of semi-polar compounds.[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 20 °C/min to 280 °C and hold for 5 minutes. This program allows for the separation of compounds with varying boiling points.[13]

    • Inlet: Split mode (e.g., 50:1 split ratio) at 250 °C.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Detector: Scan mode from m/z 40 to 400.

  • Data Interpretation:

    • Confirm the retention time of the main peak against a reference standard if available.

    • Analyze the mass spectrum of the main peak. The molecular ion (M⁺) should be observed at m/z 208 .

    • Identify key fragment ions resulting from the cleavage of the propyl group, the amide bond, or loss of the nitro group.

    • Search any impurity peaks against the NIST mass spectral library for tentative identification.

Overall Analytical Workflow

The logical flow for characterizing a new batch of this compound should be systematic to ensure all quality attributes are assessed efficiently.

G start Receive New Batch of This compound step1 Step 1: Initial Identity Check (FTIR-ATR) start->step1 Rapid, non-destructive step2 Step 2: Structural Confirmation (¹H NMR) step1->step2 Confirm functional groups step3 Step 3: Purity Assessment (HPLC-UV) step2->step3 Confirm structure step4 Step 4: Orthogonal Identity & Volatiles (GC-MS) step3->step4 Assess purity decision Does data meet specifications? step4->decision Final checks pass Release for Use decision->pass Yes fail Reject / Further Investigation decision->fail No

Caption: Recommended sequential workflow for sample characterization.

References

Application Notes & Protocols for the Safe Handling of 4-Nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe laboratory handling of 4-Nitro-N-propylbenzamide (CAS No. 2585-24-2).[1][2] Due to the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, this protocol has been developed by synthesizing data from structurally analogous compounds, namely 4-nitrobenzamide and other aromatic nitro compounds. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to mitigate risks associated with the handling, use, and disposal of this chemical. The core principle of this guide is to treat this compound with the high degree of caution afforded to toxic and reactive nitroaromatic substances.

Hazard Identification and Risk Assessment

This compound belongs to the chemical classes of benzamides and organic nitro compounds.[1][3] While specific toxicological data is not widely available for this exact molecule, the hazards can be reliably inferred from its functional groups: the aromatic nitro group and the amide linkage. Aromatic nitro compounds are known for their potential systemic toxicity, particularly affecting the blood and liver.[4][5]

The primary hazards are associated with acute toxicity through multiple exposure routes. The general reactivity profile for nitrated amides indicates that they can react with azo and diazo compounds to generate toxic gases and with strong reducing agents to form flammable gases.[3]

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryDescription & Precautionary RationaleSupporting Sources
Acute Oral Toxicity Harmful or toxic if swallowed.[3][6][7] Ingestion can lead to systemic effects typical of aromatic nitro compounds, such as methemoglobinemia, characterized by cyanosis (blue discoloration of the blood), headache, and dyspnea.[4][3][4][6][7]
Acute Dermal Toxicity Potentially toxic in contact with skin.[3][4] The lipophilic nature of the aromatic ring can facilitate dermal absorption, leading to systemic toxicity. Prolonged contact may also cause skin irritation.[8][3][4][8]
Acute Inhalation Toxicity Potentially toxic if inhaled as dust.[3][4] Inhalation of fine particulates can lead to rapid absorption and cause respiratory tract irritation[8] and systemic poisoning.[3][4][8]
Eye Irritation Causes serious eye irritation.[8][9] Direct contact with the dust can cause pain, redness, and potential damage to the cornea.[8][9]
Organ Toxicity May cause damage to organs (specifically blood) through prolonged or repeated exposure.[4][10] The nitro group is a known hematotoxin, capable of oxidizing hemoglobin to methemoglobin, which cannot transport oxygen effectively.[4][10]
Reactivity As a nitrated amide, it may react with strong bases, oxidizing agents, and reducing agents.[3][8] It is crucial to avoid unintended contact with incompatible materials.[3][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[4][11] The sash should be kept as low as possible.

  • Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions.[10]

  • Designated Area: A specific area within the lab should be designated for working with this and other highly toxic compounds. This area should be clearly marked with warning signs.[12]

  • Safety Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel distance of the handling area.[8][11]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Latex gloves are not suitable for handling many organic reagents and should be avoided.[13] Gloves must be inspected for tears or holes before each use. Contaminated gloves should be disposed of as hazardous waste, and hands should be washed thoroughly after removal.[12]

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[14] When there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.[12][15]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[16] Do not wear the lab coat outside of the laboratory to prevent cross-contamination.[14]

  • Respiratory Protection: If engineering controls fail or during a large spill, a NIOSH-approved respirator with a particulate filter may be necessary. Respirator use requires prior medical clearance, training, and fit-testing.[17]

Standard Operating Protocol for Handling

This protocol ensures that this compound is handled in a manner that minimizes exposure to laboratory personnel.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (Inside Fume Hood) cluster_post Phase 3: Post-Handling & Disposal A Review SDS/Safety Info B Don Full PPE A->B C Verify Fume Hood Operation B->C D Designate & Prepare Work Area C->D E Weigh Compound on Tared Paper D->E F Transfer to Reaction Vessel E->F G Add Solvent & Cap Vessel F->G H Decontaminate Surfaces & Equipment G->H I Segregate & Label All Waste H->I J Dispose of Waste in Hazardous Bin I->J K Remove PPE & Wash Hands J->K

Caption: Workflow for handling this compound.

Step-by-Step Methodology
  • Pre-Handling Checks:

    • Review this protocol and any available safety information for related compounds.[12]

    • Ensure the chemical fume hood is operational and the airflow is adequate.

    • Don all required PPE (lab coat, chemical splash goggles, appropriate gloves).[13]

    • Prepare the work surface inside the fume hood by laying down absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.[4]

    • Use a micro-spatula to carefully transfer the solid from the stock bottle to a tared weigh boat or glassine paper. Avoid creating airborne dust.

    • Carefully transfer the weighed solid into the designated reaction vessel.

    • Tap the weigh boat and spatula gently to dislodge any remaining powder.

    • The used weigh boat and any contaminated wipes must be immediately discarded into a designated solid hazardous waste container.[18]

  • Post-Handling Decontamination:

    • Wipe down the spatula, the balance, and the work surface inside the fume hood with a damp cloth or towel to remove any residual dust. Dispose of the wipe as hazardous waste.

    • Tightly cap the stock container of this compound and store it in a cool, dry, well-ventilated place away from incompatible materials.[8]

    • Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the hazardous waste stream.

    • Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[4][13]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

  • Skin Contact: Immediately go to the nearest emergency shower if the contact area is large.[11] Flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[10][19] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[3][11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air at once.[19] If breathing has stopped or is difficult, provide artificial respiration or oxygen, if trained to do so. Call for immediate medical assistance.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[6] Immediately call a poison control center or physician for guidance.[4]

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.[18]

    • Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a spill pillow.[18] Avoid raising dust.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[8]

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[18]

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.[20]

    • Alert others and activate the fire alarm if the substance is flammable or the spill is large.

    • Close the laboratory doors to contain the spill.[18]

    • Call emergency services (e.g., 911) and the institution's Environmental Health & Safety (EHS) office.[11]

    • Do not re-enter the area until cleared by safety professionals.

Waste Disposal

Improper disposal of this compound and associated waste can pose a significant environmental and safety hazard.

  • Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste. This includes excess solid, contaminated PPE (gloves, weigh boats, bench paper), and cleaning materials.[21]

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, puncture-resistant, and sealable container. The label must read "Hazardous Waste" and list "this compound" as a constituent.[22]

    • Liquid Waste: If the compound is used in solution, collect the waste in a compatible, sealed, and secondarily contained waste container. Do not mix with incompatible waste streams.[23]

    • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[22] After rinsing and air-drying, the label must be fully defaced or removed before the container can be discarded as regular solid waste.[22]

  • Disposal Protocol: Follow all institutional, local, and national regulations for hazardous waste disposal. Never dispose of aromatic nitro compounds down the drain or in the regular trash.[24][25] Contact your institution's EHS office for waste pickup.

References

Potential Applications of 4-Nitro-N-propylbenzamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of clinically approved therapeutics.[1][2] The strategic incorporation of a nitro group can significantly modulate a molecule's physicochemical properties and biological activity, often enhancing its therapeutic potential.[3][4] 4-Nitro-N-propylbenzamide, a derivative of this class, presents a compelling starting point for targeted drug discovery campaigns. This document outlines potential therapeutic applications for this compound, supported by detailed, field-proven experimental protocols for its investigation.

The presence of the nitroaromatic group, combined with the N-propyl amide side chain, offers a unique combination of features for molecular exploration. The nitro group is a strong electron-withdrawing group that can participate in crucial interactions with biological targets and can be metabolically reduced to form reactive intermediates.[4] Furthermore, it serves as a synthetic handle for facile conversion to an amino group, opening avenues for a diverse array of analogs.[5][6]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for exploring the therapeutic potential of this compound.

Chemical and Physical Properties of this compound

A thorough understanding of the fundamental properties of a compound is critical for its application in medicinal chemistry.

PropertyValueSource
CAS Number 2585-24-2[5][7][8][9][10]
Molecular Formula C₁₀H₁₂N₂O₃[5][7][8][9][10]
Molecular Weight 208.21 g/mol [5][7][8][9][10]
Appearance Solid[5]
Melting Point 100-103 °C (decomposes)[5]
SMILES CCCNC(=O)c1ccc(cc1)--INVALID-LINK--=O[5][11]
InChI 1S/C10H12N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13)[5][7][11]

Application as an Anticonvulsant Agent Precursor

Scientific Rationale: A key synthetic utility of this compound is its potential as a precursor for the synthesis of 4-amino-N-propylbenzamide. The reduction of the aromatic nitro group to an amine is a high-yielding and well-established transformation.[6] A study by Clark et al. (1984) demonstrated that a series of 4-aminobenzamides possess anticonvulsant properties. This suggests that 4-amino-N-propylbenzamide, derived from the title compound, is a promising candidate for evaluation in epilepsy and other seizure-related disorders.

Workflow for Synthesis and Evaluation

cluster_synthesis Synthesis cluster_evaluation Preclinical Evaluation start This compound reduction Catalytic Hydrogenation (e.g., Pd/C, H2) start->reduction Reagents product 4-Amino-N-propylbenzamide reduction->product Yields in_vivo In Vivo Seizure Models (e.g., MES, PTZ) product->in_vivo Test Compound outcome Assessment of Anticonvulsant Activity in_vivo->outcome start This compound cell_viability In Vitro Cytotoxicity Assay (e.g., MTT, SRB) start->cell_viability mechanism Mechanism of Action Studies cell_viability->mechanism If Active tubulin_assay Tubulin Polymerization Assay mechanism->tubulin_assay cell_cycle Cell Cycle Analysis mechanism->cell_cycle apoptosis Apoptosis Assay mechanism->apoptosis in_vivo_cancer In Vivo Xenograft Model mechanism->in_vivo_cancer Lead Candidate

References

The Strategic Utility of 4-Nitro-N-propylbenzamide in the Forge of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. 4-Nitro-N-propylbenzamide emerges as a versatile and highly valuable scaffold, offering a gateway to a diverse array of bioactive molecules. Its unique chemical architecture, characterized by a reactive nitro group and a modifiable amide linkage, provides chemists with a robust platform for structural elaboration and functional diversification. This guide delineates the critical role of this compound in the synthesis of innovative compounds, with a particular focus on the development of anticonvulsant, anticancer, and antimicrobial agents. We provide not only the conceptual framework for the design of these molecules but also detailed, field-proven protocols for their synthesis and biological evaluation.

Introduction: The Chemical Versatility of this compound

This compound is a benzamide derivative that serves as a pivotal intermediate in organic synthesis.[1] Its utility in drug discovery is primarily attributed to two key structural features:

  • The Nitro Group: This electron-withdrawing group can be readily reduced to a primary amine (4-Amino-N-propylbenzamide), a critical transformation that opens up a vast chemical space for further functionalization. The resulting amino group is a key pharmacophore in many biologically active compounds.

  • The N-propylbenzamide Moiety: The amide bond provides structural rigidity and the propyl group can be varied to modulate lipophilicity and other pharmacokinetic properties.

This combination of features makes this compound an attractive starting point for generating libraries of compounds for high-throughput screening and lead optimization.

Core Synthetic Strategy: From Nitro to Amino - The Gateway to Bioactivity

The foundational step in harnessing the potential of this compound is the reduction of the nitro group to an amine. This transformation is most commonly and efficiently achieved through catalytic hydrogenation.

Protocol 2.1: Synthesis of 4-Amino-N-propylbenzamide via Catalytic Hydrogenation

This protocol describes the reduction of this compound to its corresponding aminobenzamide derivative, a crucial precursor for a variety of bioactive molecules.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hydrogen source (H-Cube® or similar hydrogenation apparatus)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve this compound in a 1:1 mixture of ethyl acetate and ethanol.

  • Catalytic Hydrogenation: Pass the solution through a continuous-flow hydrogenation reactor (e.g., H-Cube®) equipped with a 10% Pd/C catalyst cartridge. Set the temperature to 50°C and use a full hydrogen atmosphere. The flow rate should be adjusted to ensure complete conversion (e.g., 1 mL/min).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, collect the reaction mixture and remove the solvents under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid product in a vacuum oven at 50°C overnight to yield 4-Amino-N-propylbenzamide. A typical yield for this reaction is approximately 91%.[2]

Causality Behind Experimental Choices:

  • Catalyst: 10% Pd/C is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.

  • Solvent System: The mixture of ethanol and ethyl acetate provides good solubility for both the starting material and the product, facilitating the reaction and work-up.

  • Continuous-flow Hydrogenation: This method offers several advantages over traditional batch hydrogenation, including improved safety, better control over reaction parameters, and higher efficiency.

Application Focus I: Development of Novel Anticonvulsant Agents

A significant application of this compound lies in the synthesis of 4-aminobenzamide derivatives, which have shown considerable promise as anticonvulsant agents.[3][4]

Workflow for Anticonvulsant Drug Discovery

G cluster_0 Synthesis & Derivatization cluster_1 In Vivo Screening cluster_2 Lead Optimization A This compound B Catalytic Hydrogenation (Protocol 2.1) A->B C 4-Amino-N-propylbenzamide B->C D Further Derivatization (e.g., acylation, alkylation) C->D E Maximal Electroshock (MES) Test (Protocol 3.1) D->E F Subcutaneous Pentylenetetrazole (scPTZ) Test (Protocol 3.2) D->F G Rotorod Test (Neurotoxicity) (Protocol 3.3) D->G H Active Compounds E->H F->H I Structure-Activity Relationship (SAR) Studies H->I J Pharmacokinetic Profiling H->J K Lead Candidate I->K J->K

Caption: Workflow for anticonvulsant drug development.

Protocol 3.1: Maximal Electroshock (MES) Seizure Test in Mice

This model is highly predictive of activity against generalized tonic-clonic seizures.[5][6]

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsiometer with corneal electrodes

  • Test compounds and vehicle control (e.g., 0.9% saline)

  • Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 3-4 days before the experiment.

  • Dosing: Administer the test compound or vehicle control intraperitoneally (i.p.).

  • Peak Effect Time: Wait for the time of peak effect of the drug (typically 30-60 minutes).

  • Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Stimulation: Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through the corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis: Calculate the ED50 (the dose that protects 50% of the animals from the seizure).

Protocol 3.2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice

This model is used to identify compounds effective against myoclonic and absence seizures.[5][6]

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compounds and vehicle control

  • Standard anticonvulsant drug (e.g., ethosuximide)

Procedure:

  • Animal Acclimatization and Dosing: Follow steps 1 and 2 from the MES test protocol.

  • PTZ Administration: At the time of peak drug effect, administer PTZ subcutaneously in the scruff of the neck.

  • Observation: Observe the mice for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions of the limbs and body).

  • Endpoint: Protection is defined as the absence of clonic seizures for at least 5 seconds.

  • Data Analysis: Calculate the ED50.

Protocol 3.3: Rotorod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the neurotoxic side effects of the test compounds.[3]

Materials:

  • Male albino mice (20-25 g)

  • Rotorod apparatus

  • Test compounds and vehicle control

Procedure:

  • Training: Train the mice to stay on the rotating rod (e.g., at 6 rpm) for at least 1 minute in three successive trials.

  • Dosing: Administer the test compound or vehicle control i.p.

  • Testing: At various time points after administration, place the mice on the rotating rod and record the time they are able to maintain their balance.

  • Endpoint: Neurotoxicity is indicated by the inability of the mice to remain on the rod for a predetermined time (e.g., 1 minute).

  • Data Analysis: Calculate the TD50 (the dose that causes neurotoxicity in 50% of the animals).

Data Presentation: Anticonvulsant Activity of 4-Aminobenzamide Derivatives

CompoundR GroupMES ED50 (mg/kg)scPTZ ED50 (mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference
4-Amino-N-amylbenzamide -CH₂(CH₂)₃CH₃42.98>300--[3]
4-Amino-N-cyclohexylbenzamide -C₆H₁₁>300>300>3002.8[3]
d,l-4-Amino-N-(α-methylbenzyl)benzamide -CH(CH₃)C₆H₅18.02>300170.789.5[3]
4-Amino-N-(2,6-dimethylphenyl)benzamide -C₆H₃(CH₃)₂2.60>30015.05.77[4]

Application Focus II: Exploration of Anticancer Potential

Benzamide and nitrobenzamide derivatives have also been investigated for their anticancer properties.[7][8] The 4-aminobenzamide scaffold can be elaborated to target various cellular pathways involved in cancer progression.

Workflow for Anticancer Drug Discovery

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Screening cluster_2 Lead Optimization & In Vivo Studies A This compound B Synthesis of Derivatives A->B C Cytotoxicity Assays (MTT/SRB, Protocols 4.1 & 4.2) B->C E Active Compounds C->E D Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) E->D F SAR Studies E->F G In Vivo Xenograft Models F->G H Lead Candidate F->H G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Nitro-N-propylbenzamide. This document is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this important benzamide derivative. The synthesis, typically achieved through the N-acylation of propylamine with 4-nitrobenzoyl chloride, is a foundational example of the Schotten-Baumann reaction.[1][2] While straightforward in principle, this reaction is frequently plagued by issues that can significantly reduce yields, primarily stemming from reagent sensitivity and suboptimal reaction conditions.

This guide provides in-depth, experience-driven advice in a question-and-answer format, addressing the most common challenges encountered during this synthesis. We will explore the causality behind experimental choices, offer detailed troubleshooting protocols, and provide visual aids to clarify complex concepts, ensuring you can achieve reliable and high-yielding results.

Core Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen of propylamine attacks the highly electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The strong electron-withdrawing effect of the para-nitro group enhances the carbonyl carbon's electrophilicity, making the reaction highly favorable but also increasing the substrate's sensitivity to side reactions.[3]

A 1. Nucleophilic Attack Propylamine attacks the electrophilic carbonyl carbon. B 2. Tetrahedral Intermediate A transient, unstable intermediate is formed. The C=O bond breaks. A->B Addition C 3. Elimination The C=O double bond reforms, expelling the best leaving group (Cl⁻). B->C Collapse D 4. Deprotonation Base (TEA) removes the proton from the nitrogen, yielding the final amide and TEA·HCl. C->D Elimination E Final Product This compound D->E Neutralization

References

Technical Support Center: Purification of Crude 4-Nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of crude 4-Nitro-N-propylbenzamide. It addresses common challenges through troubleshooting guides and frequently asked questions, emphasizing the scientific principles behind each purification technique.

I. Understanding the Molecule and Potential Impurities

This compound is a solid benzamide derivative with a melting point of 100-103 °C. Its synthesis, typically from 4-nitrobenzoyl chloride and n-propylamine, can introduce several impurities that require removal to achieve the desired purity for downstream applications, such as the synthesis of 4-amino-N-substituted amines.[1]

Common Impurities:

  • Unreacted Starting Materials: 4-nitrobenzoic acid (from hydrolysis of 4-nitrobenzoyl chloride) and excess n-propylamine.

  • Side-Reaction Products: Dicyclohexylurea (DCU) if DCC coupling is used, and other unidentified byproducts.[2]

  • Color-Forming Impurities: Nitro compounds are often susceptible to discoloration during storage or processing.[3]

II. Frequently Asked Questions (FAQs)

Q1: My crude product is an oil instead of a solid. What should I do?

A1: The formation of an oil, a phenomenon known as "oiling out," can occur due to the presence of impurities that depress the melting point of the mixture or if the boiling point of the recrystallization solvent is higher than the melting point of your compound.[4]

  • Initial Steps: Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[2] Cooling the flask in an ice bath may also promote solidification.[2]

  • If Oiling Persists: If these methods fail, it's best to proceed with a liquid-liquid extraction to remove significant impurities before attempting recrystallization again.[2]

Q2: What is the first purification step I should consider for my crude this compound?

A2: A liquid-liquid extraction is a highly effective initial purification step to separate acidic and basic impurities from your neutral product.[4] This technique takes advantage of the different solubilities of the compound and impurities in two immiscible liquid phases (typically an organic solvent and an aqueous solution).[5]

Q3: My purified product has a yellowish tint. How can I remove the color?

A3: The yellow color is likely due to residual nitro-containing impurities or degradation products.[6] While recrystallization can often remove colored impurities, if the color persists, a charcoal treatment during the recrystallization process can be effective. Activated charcoal has a high surface area that can adsorb colored organic molecules. Alternatively, a wash with a dilute solution of a reducing agent followed by recrystallization might be necessary. Several methods have been developed for the removal of color-forming bodies from nitroparaffins and other nitro compounds.[3]

III. Troubleshooting Guides

Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, but several issues can arise.[7]

Issue Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used, preventing the solution from becoming supersaturated. - The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the product and then try cooling again.[4] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the solute (100-103 °C for this compound).[4] - The solution is supersaturated with impurities.- Choose a solvent or solvent mixture with a lower boiling point. - Add a small amount of additional hot solvent to dissolve the oil, then cool slowly. Scratching the flask or adding a seed crystal can induce crystallization.[4]
Low recovery of the purified product. - The chosen solvent has a high solubility for the compound even at low temperatures. - Premature crystallization occurred during hot filtration.- Select a solvent where the compound is highly soluble when hot but poorly soluble when cold. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can be effective.[4] - Ensure the filtration apparatus is pre-heated, and perform the filtration quickly.

Recommended Recrystallization Solvents: For amides, polar solvents like ethanol, acetone, or acetonitrile are often good choices.[8] An ethanol/water mixture can also be effective.[2]

Troubleshooting Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and elution with a mobile phase (solvent).[4]

Issue Possible Cause(s) Solution(s)
Poor separation of spots (streaking or overlapping). - The polarity of the eluent is too high, causing all compounds to move too quickly. - The column was not packed properly, leading to channeling. - The sample was overloaded on the column.- Use a less polar solvent system. Determine the optimal solvent system using Thin Layer Chromatography (TLC) first. A good starting point for benzamide derivatives is a mixture of petroleum ether and ethyl acetate.[4] - Ensure the silica gel is packed uniformly without air bubbles or cracks.[4] - Use an appropriate amount of sample for the column size.
The product is not eluting from the column. - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a petroleum ether/ethyl acetate mixture.[4]
Product degradation on the column. - The silica gel is slightly acidic and can cause degradation of sensitive compounds.- Consider using neutral or basic alumina as the stationary phase. Alternatively, add a small amount of a base like triethylamine to the eluent to neutralize the silica.[6]

IV. Detailed Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove acidic (e.g., 4-nitrobenzoic acid) and basic (e.g., n-propylamine) impurities.[4]

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or ethyl acetate (approximately 10-20 mL per gram of crude product).[4]

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M sodium bicarbonate (NaHCO₃) solution (2 x 20 mL). This will deprotonate any unreacted 4-nitrobenzoic acid, making it soluble in the aqueous layer.[2] Drain the aqueous layer.

  • Acidic Wash: Wash the organic layer with 1 M hydrochloric acid (HCl) (2 x 20 mL).[4] This will protonate any unreacted n-propylamine, making it soluble in the aqueous layer. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) (1 x 20 mL) to remove any residual water.[2]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).[2] Filter the solution to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Recrystallization

This protocol is best used after an initial purification step like liquid-liquid extraction.[4]

  • Choose a Solvent: Select a suitable solvent or solvent pair. For this compound, ethanol, or a mixture of ethanol and water, is a good starting point. The ideal solvent should dissolve the compound well when hot but poorly when cold.[4]

  • Dissolve the Compound: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[4] Heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collect Crystals: Collect the purified crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities. Dry the purified crystals to a constant weight.

V. Visualizing the Purification Workflow

PurificationWorkflow Crude Crude this compound LLE Liquid-Liquid Extraction Crude->LLE Initial Cleanup CheckPurity Check Purity (TLC, mp) LLE->CheckPurity Recrystallization Recrystallization Pure Pure Product Recrystallization->Pure High Purity Achieved Column Column Chromatography Column->Pure CheckPurity->Recrystallization Purity Not Sufficient CheckPurity->Column Complex Mixture

Caption: A decision-making workflow for purifying crude this compound.

VI. References

  • Benchchem. (n.d.). Removal of unreacted starting materials from "Benzamide, N,N,4-trimethyl-". Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 98. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis. Retrieved from --INVALID-LINK--

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from --INVALID-LINK--

  • Anonymous. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. Retrieved from --INVALID-LINK--

  • Sabila, P. S., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Molecules, 16(9), 7488-7503. Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from --INVALID-LINK--

  • GL Sciences. (n.d.). Amide Column. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for eliminating color forming impurities from nitro compounds. Retrieved from --INVALID-LINK--

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from --INVALID-LINK--

  • Scientific Laboratory Supplies. (n.d.). This compound, 98%. Retrieved from --INVALID-LINK--

  • Reddit. (2022). Struggling with the purification of a nitroaldol product. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2022). Liquid-Liquid Extraction. YouTube. Retrieved from --INVALID-LINK--

References

Common side reactions in the synthesis of 4-Nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Nitro-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific amide bond formation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound, which is typically prepared via the acylation of propylamine with 4-nitrobenzoyl chloride.[1] This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine on the acyl chloride.[2][3]

Q1: What is the standard reaction scheme and what are the key reagents?

The most common and direct synthesis involves reacting 4-nitrobenzoyl chloride with propylamine in the presence of a base.[1] The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][4]

  • Acylating Agent: 4-Nitrobenzoyl chloride

  • Nucleophile: Propylamine

  • Base: Typically a tertiary amine like triethylamine (TEA) or pyridine, or an aqueous base like sodium hydroxide.[5][6]

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) is preferred to avoid side reactions.[7][8]

Q2: Why is 4-nitrobenzoyl chloride so reactive?

The high reactivity of 4-nitrobenzoyl chloride is due to the strong electron-withdrawing nature of the para-nitro group.[8] This effect increases the positive charge (electrophilicity) on the carbonyl carbon, making it a highly susceptible target for nucleophilic attack by the amine.[8]

Q3: My 4-nitrobenzoyl chloride is a yellow solid. Is it still good to use?

Yes, 4-nitrobenzoyl chloride is typically a yellow, crystalline solid.[7][9] However, it is highly sensitive to moisture.[7][10] If it has been improperly stored, it may have partially hydrolyzed to 4-nitrobenzoic acid. A pungent odor is characteristic of the acyl chloride.[9] If the solid appears clumpy or wet, or if you suspect significant hydrolysis, it may lead to lower yields.

Q4: What is the purpose of the base in this reaction?

The reaction between 4-nitrobenzoyl chloride and propylamine generates one equivalent of hydrochloric acid (HCl).[11] Since propylamine is a base, it will react with this HCl to form propylammonium chloride. This salt is no longer nucleophilic and cannot react with the acyl chloride.[12] Adding a non-nucleophilic base, like triethylamine, neutralizes the generated HCl, preserving the free propylamine to continue the reaction, thus driving the equilibrium towards the product.[2][6]

Section 2: Troubleshooting Guide: Side Reactions & Low Yields

Encountering unexpected results is a common part of synthesis. This section provides a logical framework for identifying and resolving common issues.

Problem 1: My yield is significantly lower than expected.

Low yields are often traced back to reactant purity, stoichiometry, or reaction conditions.

Potential Cause Explanation & Troubleshooting Steps
Moisture Contamination 4-Nitrobenzoyl chloride readily hydrolyzes in the presence of water to form the unreactive 4-nitrobenzoic acid.[7][8] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8]
Incorrect Stoichiometry Using too little propylamine will leave unreacted acyl chloride. Using too much base or amine can sometimes complicate purification. An excess of the amine is often used to ensure all the acyl chloride reacts, but this requires an equivalent amount of base to neutralize the HCl produced.[11] Solution: Typically, use a slight excess of the acyl chloride (1.05 eq.) relative to the amine (1.0 eq.) and a slightly larger excess of the base (1.2 eq.).[8][13]
Amine Protonation If the base is insufficient or added too slowly, the generated HCl will protonate the propylamine, effectively removing it from the reaction.[14] Solution: Ensure at least one equivalent of a suitable base is present. For reactions using amine hydrochloride salts, two equivalents of base are necessary: one to neutralize the salt and one for the generated HCl.[12]
Suboptimal Temperature While the reaction is often rapid at room temperature, starting at a lower temperature (e.g., 0 °C) during the addition of the acyl chloride can help control the exothermic reaction and minimize side product formation.[8]
Problem 2: My TLC plate shows multiple spots, and the product is impure.

The presence of multiple spots indicates side reactions have occurred. The key is to identify these byproducts to address their formation.

Common Side Reaction 1: Formation of 4-Nitrobenzoic Acid
  • Identification: This byproduct will appear as a more polar spot on a TLC plate compared to the amide product. It is a common impurity if the starting 4-nitrobenzoyl chloride was old or exposed to moisture.[7]

  • Mechanism: Direct hydrolysis of the acyl chloride.

  • Prevention: Use freshly opened or properly stored 4-nitrobenzoyl chloride and anhydrous reaction conditions.[8]

  • Removal: During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer and can be separated from the organic layer containing the desired amide.[13]

Common Side Reaction 2: Formation of N,N-Di(4-nitrobenzoyl)propylamine (Diacylation)
  • Identification: This byproduct is generally less polar than the desired secondary amide. It results from the acylation of the newly formed this compound.

  • Mechanism: The secondary amide product still possesses a proton on the nitrogen. Under basic conditions, this proton can be removed, making the nitrogen nucleophilic enough to attack another molecule of 4-nitrobenzoyl chloride. This is more likely if a large excess of the acyl chloride is used or if temperatures are high.[15]

  • Prevention:

    • Control Stoichiometry: Avoid using a large excess of 4-nitrobenzoyl chloride. Adding the acyl chloride solution slowly to the amine solution can help maintain a low concentration of the acylating agent.[8]

    • Temperature Control: Running the reaction at 0 °C or below minimizes the rate of this second acylation.[8]

Workflow for Troubleshooting Impurities

G cluster_polar More Polar Impurity cluster_nonpolar Less Polar Impurity start Impure Product on TLC spot_check Identify Spots: - More polar than product? - Less polar than product? start->spot_check polar_impurity Likely 4-Nitrobenzoic Acid spot_check->polar_impurity More Polar nonpolar_impurity Likely Diacylated Product spot_check->nonpolar_impurity Less Polar polar_cause Cause: Hydrolysis of Acyl Chloride polar_impurity->polar_cause polar_solution Solution: 1. Use anhydrous conditions. 2. Wash with aq. NaHCO3 during workup. polar_cause->polar_solution nonpolar_cause Cause: Over-acylation of product nonpolar_impurity->nonpolar_cause nonpolar_solution Solution: 1. Control stoichiometry (no large excess of RCOCl). 2. Add acyl chloride slowly at low temp (0 °C). nonpolar_cause->nonpolar_solution

Caption: Troubleshooting Decision Tree for Impurities.

Section 3: Protocols and Methodologies

Standard Protocol for Synthesis of this compound

This protocol is a standard Schotten-Baumann procedure adapted for this specific synthesis.[6][13]

Materials:

  • Propylamine (1.0 eq)

  • 4-Nitrobenzoyl chloride (1.05 eq)[16]

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve propylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve 4-nitrobenzoyl chloride (1.05 eq) in a separate flask in anhydrous DCM.

  • Add the 4-nitrobenzoyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude this compound can often be purified by recrystallization.

  • Solvent System: A common choice is an ethanol/water or isopropanol/water mixture.

  • Procedure:

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of hot ethanol until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

The expected melting point for the purified product is 100-103 °C.[1]

Section 4: Understanding the Chemistry

A deeper understanding of the reaction mechanism is key to effective troubleshooting. The synthesis proceeds via a nucleophilic acyl substitution mechanism.[17][18]

Mechanism of this compound Formation

G RCOCl 4-Nitrobenzoyl Chloride (Electrophile) Tetrahedral Tetrahedral Intermediate RCOCl->Tetrahedral 1. Nucleophilic Attack Amine Propylamine (Nucleophile) Amine->Tetrahedral 1. Nucleophilic Attack Product_HCl Product + HCl Tetrahedral->Product_HCl 2. Collapse & Loss of Cl- Final_Product This compound + Et3N·HCl Salt Product_HCl->Final_Product 3. Acid-Base Neutralization Base Triethylamine (Base) Base->Final_Product 3. Acid-Base Neutralization

Caption: Key Stages of the Acylation Reaction.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of propylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride.[19] This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate.[17]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Simultaneously, the chloride ion, being a good leaving group, is expelled.[19]

  • Deprotonation: The resulting protonated amide is deprotonated by the base (triethylamine), yielding the final neutral amide product and triethylammonium chloride.[4] This final step is crucial to regenerate a neutral nucleophile and drive the reaction to completion.[2]

References

Troubleshooting low conversion rates in 4-Nitro-N-propylbenzamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Nitro-N-propylbenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. Here, we will dissect the intricacies of the synthesis, moving beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and optimize your conversion rates.

Section 1: Troubleshooting Guide - Low Conversion Rates

Low conversion or yield is one of the most frequently encountered issues in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Question: I am experiencing a significantly low conversion rate in my this compound synthesis. What are the primary factors I should investigate?

Answer:

A low conversion rate in this amide synthesis typically points to one or more of the following critical areas: 1) Inadequate Activation of the Carboxylic Acid , 2) Suboptimal Reaction Conditions , 3) Reagent Quality and Stoichiometry Issues , or 4) Presence of Competing Side Reactions . A logical, step-by-step investigation is the key to identifying the root cause.

Below is a troubleshooting workflow to guide your investigation.

G cluster_0 Troubleshooting Workflow: Low Conversion Rate start Low Conversion Rate Observed q1 1. Verify Carboxylic Acid Activation (e.g., via acyl chloride or coupling agents) start->q1 q2 2. Assess Reaction Conditions (Solvent, Temperature, Time) q1->q2 Activation OK res1 Action: Optimize activation step. Consider alternative coupling agents (e.g., HATU, HOBt). q1->res1 Inadequate Activation q3 3. Check Reagent Integrity & Stoichiometry (Purity, Moisture, Molar Ratios) q2->q3 Conditions OK res2 Action: Adjust conditions. Screen solvents of varying polarity. Optimize temperature profile. q2->res2 Suboptimal Conditions q4 4. Analyze for Side Products (TLC, LC-MS, NMR) q3->q4 Reagents OK res3 Action: Use fresh, anhydrous reagents. Verify molar equivalents accurately. q3->res3 Reagent Issues res4 Action: Modify work-up procedure to remove impurities. Re-evaluate reaction conditions to minimize side reactions. q4->res4 Side Products Detected end Optimized Conversion Rate q4->end No Issues Found (Re-evaluate initial hypothesis) res1->end res2->end res3->end res4->end

Caption: Troubleshooting Decision Tree for Low Conversion Rates.

In-Depth Analysis of Troubleshooting Points:

1. Inadequate Activation of the Carboxylic Acid:

The conversion of a carboxylic acid (4-nitrobenzoic acid) to an amide requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine (n-propylamine).

  • Via Acyl Chloride: This is a common and effective method. 4-nitrobenzoic acid is first converted to 4-nitrobenzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

    • Causality: If the formation of the acyl chloride is incomplete, you are essentially introducing unactivated starting material into your reaction, which will not react with the amine, leading to low conversion.

    • Troubleshooting Protocol:

      • Ensure the 4-nitrobenzoic acid is completely dry, as water will quench the chlorinating agent.

      • Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents).

      • Consider adding a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride, which accelerates the reaction via the Vilsmeier-Haack mechanism.

      • Confirm the formation of the acyl chloride (e.g., by IR spectroscopy, looking for the characteristic C=O stretch at ~1770-1800 cm⁻¹) before proceeding with the addition of the amine.

  • Via Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or more modern reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid in situ.

    • Causality: The effectiveness of these coupling agents can be hampered by moisture and incorrect stoichiometry. For instance, DCC can be deactivated by water, and the reaction produces a dicyclohexylurea (DCU) byproduct that can sometimes encapsulate the activated species.

    • Troubleshooting Protocol:

      • Use high-purity, anhydrous coupling agents and solvents.

      • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

      • For reactions prone to racemization (not an issue here, but good practice) or low yields, include additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) which form activated esters that are more reactive and less prone to side reactions.

2. Suboptimal Reaction Conditions:

  • Solvent: The choice of solvent is critical. It must dissolve the starting materials and should not react with any of the reagents.

    • Causality: A solvent with poor solubility for the starting materials will result in a heterogeneous mixture with slow reaction kinetics. Protic solvents (like alcohols) are generally unsuitable as they can react with the activated carboxylic acid species.

    • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-dimethylformamide (DMF).

    • Troubleshooting: If solubility is an issue, consider a more polar aprotic solvent like DMF. However, be aware that DMF can be difficult to remove during work-up.

  • Temperature:

    • Causality: Amide bond formation is typically exothermic. Running the reaction at too high a temperature can promote side reactions and decomposition. Conversely, a temperature that is too low may result in impractically slow reaction rates.

    • Troubleshooting Protocol:

      • The addition of the amine to the activated carboxylic acid (especially the acyl chloride) should be done at a low temperature (e.g., 0 °C) to control the initial exotherm.

      • After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to overnight to ensure completion.

      • If the conversion is still low, gentle heating (e.g., 40-50 °C) can be attempted, but monitor for the formation of impurities by TLC or LC-MS.

3. Reagent Quality and Stoichiometry:

  • Purity and Moisture:

    • Causality: n-Propylamine is a nucleophile, but so is water. Any moisture present in the reaction will compete with the amine, hydrolyzing your activated carboxylic acid back to the starting material.

    • Troubleshooting:

      • Use anhydrous solvents.

      • Ensure your n-propylamine is from a fresh, properly sealed bottle.

      • Dry the 4-nitrobenzoic acid in a vacuum oven before use if necessary.

  • Stoichiometry:

    • Causality: An incorrect molar ratio of reactants is a common source of low conversion. When using the acyl chloride method, a base (like triethylamine or pyridine) is required to scavenge the HCl byproduct. Insufficient base can lead to the protonation of the n-propylamine, rendering it non-nucleophilic.

    • Troubleshooting:

      • Accurately calculate the molar equivalents of all reagents.

      • Use a slight excess of the amine (e.g., 1.1-1.3 equivalents) to ensure the complete consumption of the limiting activated carboxylic acid.

      • Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine) for every equivalent of HCl produced. Using a slight excess (e.g., 1.2-1.5 equivalents) is often beneficial.

4. Competing Side Reactions:

  • Analysis:

    • Causality: The presence of unexpected spots on a TLC plate or peaks in an LC-MS spectrum indicates the formation of byproducts. Identifying these can provide clues about what is going wrong.

    • Common Side Products:

      • Symmetrical Anhydride: If the activated carboxylic acid intermediate reacts with another molecule of 4-nitrobenzoic acid.

      • Urea Derivatives: From the reaction of the amine with certain coupling agents or isocyanate intermediates.

    • Troubleshooting:

      • Routinely monitor the reaction progress using TLC or LC-MS.

      • If significant side products are observed, re-evaluate the choice of activating agent and reaction conditions. For example, using HATU instead of DCC can often lead to cleaner reactions with fewer side products.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound in a research setting?

The conversion of 4-nitrobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with n-propylamine in the presence of a base like triethylamine, is a robust and widely used method. This two-step, one-pot procedure is generally high-yielding and straightforward to perform.

Q2: How do I choose between thionyl chloride and oxalyl chloride?

Both are effective. Oxalyl chloride is often preferred for smaller-scale reactions as the byproducts (CO, CO₂, HCl) are all gaseous, which simplifies work-up. Thionyl chloride produces HCl and SO₂, which are also gaseous. For sensitive substrates, oxalyl chloride is sometimes considered milder.

Q3: My reaction is complete, but I am losing a significant amount of product during the work-up and purification. What are some best practices?

  • Aqueous Work-up: After the reaction, a typical work-up involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted carboxylic acid, and finally a brine wash to remove residual water.

  • Purification:

    • Recrystallization: this compound is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often an effective way to obtain a highly pure product.

    • Column Chromatography: If recrystallization is ineffective or if byproducts have similar solubility, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable alternative.

Q4: Can I use a one-pot method with a coupling agent instead of forming the acyl chloride first?

Yes, and this is often preferred for its operational simplicity. A typical one-pot procedure would involve dissolving the 4-nitrobenzoic acid in an anhydrous aprotic solvent (like DCM or THF), adding the coupling agent (e.g., DCC or HATU) and any additives (e.g., HOBt), stirring for a short period to allow for activation, and then adding the n-propylamine and a base (if required, e.g., N,N-diisopropylethylamine - DIPEA).

Section 3: Protocols and Data

Standard Protocol: Acyl Chloride Method

G cluster_1 Experimental Workflow: Acyl Chloride Method A 1. Dissolve 4-nitrobenzoic acid in anhydrous DCM. B 2. Add SOCl₂ (1.2 eq). Reflux for 1-2 hours. A->B C 3. Cool to 0 °C. Remove excess SOCl₂ in vacuo. B->C D 4. Re-dissolve acyl chloride in anhydrous DCM. C->D E 5. Add Triethylamine (1.5 eq) and n-propylamine (1.1 eq) dropwise at 0 °C. D->E F 6. Warm to RT. Stir for 2-4 hours. E->F G 7. Aqueous Work-up (HCl, NaHCO₃, Brine). F->G H 8. Dry (Na₂SO₄), filter, and concentrate. G->H I 9. Purify by recrystallization or column chromatography. H->I

Caption: Step-by-step workflow for this compound synthesis.

Detailed Steps:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) followed by the dropwise addition of thionyl chloride (1.2 eq).

  • Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

  • Allow the reaction to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • Re-dissolve the resulting crude 4-nitrobenzoyl chloride in anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve n-propylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization or silica gel chromatography.

Table of Critical Parameters
ParameterRecommended SettingRationale for Low Conversion if Deviated
Solvent Anhydrous DCM, THF, MeCNPresence of water hydrolyzes activated species. Poor solubility leads to slow kinetics.
Temperature 0 °C for amine addition, then RTToo low: slow reaction. Too high: increased side products and decomposition.
Base (for acyl chloride) Triethylamine, DIPEA (1.2-1.5 eq)Insufficient base allows HCl to protonate the amine, rendering it non-nucleophilic.
Coupling Agent DCC, HATU, HBTU (1.0-1.1 eq)Sub-stoichiometric amounts will result in incomplete activation of the carboxylic acid.
Atmosphere Inert (N₂ or Ar)Excludes atmospheric moisture which can quench reactive intermediates.

Technical Support Center: Catalytic Hydrogenation of 4-Nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of 4-Nitro-N-propylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of 4-Amino-N-propylbenzamide.

Introduction

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The catalytic hydrogenation of this compound to 4-Amino-N-propylbenzamide is a common yet nuanced process. While seemingly straightforward, this reaction is susceptible to a variety of issues that can impact yield, purity, and reproducibility. This guide provides practical, field-tested advice to overcome these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the catalytic hydrogenation of this compound.

Issue 1: Incomplete Conversion or Stalled Reaction

Q: My reaction has stalled, and I'm observing significant amounts of starting material even after an extended reaction time. What are the likely causes and how can I resolve this?

A: Incomplete conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Catalyst Deactivation (Poisoning): The catalyst's active sites can be blocked by impurities.

    • Sulfur, Nitrogen, and Phosphorus Compounds: These are known catalyst poisons.[4] Ensure your starting material and solvent are of high purity. If necessary, purify the this compound by recrystallization.

    • Reaction Intermediates: In some cases, intermediates can adsorb strongly to the catalyst surface and inhibit further reaction.

  • Insufficient Hydrogen Pressure: The partial pressure of hydrogen is a critical parameter.

    • Recommendation: For a standard bench-scale reaction, ensure a hydrogen pressure of at least 50 psi. If the reaction is still sluggish, a gradual increase in pressure may be beneficial. One documented synthesis of 4-Amino-N-propylbenzamide was successfully carried out at 50 °C under full hydrogen pressure using an H-Cube reactor.[5]

  • Inadequate Agitation: Efficient mixing is crucial for a triphasic reaction system (solid catalyst, liquid substrate solution, gaseous hydrogen).

    • Recommendation: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen.

  • Low Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction.

    • Recommendation: A typical catalyst loading for Pd/C is 5-10 mol%. If you suspect this is the issue, consider a modest increase in the catalyst amount.

Issue 2: Low Yield of 4-Amino-N-propylbenzamide

Q: The conversion of my starting material is high, but the isolated yield of the desired amine is low. What could be causing this discrepancy?

A: Low isolated yields, despite good conversion, often point towards the formation of soluble byproducts or mechanical losses during workup.

Possible Causes & Solutions:

  • Formation of Soluble Byproducts: Intermediates in the nitro reduction pathway can undergo side reactions. The classical Haber-Lukashevich mechanism details the stepwise reduction of the nitro group.[6]

    • Hydroxylamine Intermediate Accumulation: Arylhydroxylamines can be relatively stable intermediates and may not fully convert to the amine.[7][8] These intermediates can also disproportionate, leading to other byproducts.[9] The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines.[7]

    • Azo and Azoxy Compound Formation: Condensation reactions between nitrosobenzene and phenylhydroxylamine intermediates can form azoxybenzene, which can be further reduced to azobenzene and then to the desired aniline.[10] The presence of these colored impurities is a common indicator of this side reaction.

  • Product Adsorption onto Catalyst: The amine product can sometimes adsorb onto the catalyst surface, leading to losses during filtration.

    • Recommendation: After filtering the catalyst, wash it thoroughly with a polar solvent like methanol or ethanol to recover any adsorbed product.

  • Sub-optimal Work-up Procedure: Ensure your extraction and isolation procedures are optimized for 4-Amino-N-propylbenzamide.

Issue 3: Presence of Impurities in the Final Product

Q: My final product is discolored and shows unexpected peaks in the NMR spectrum. What are the likely impurities and how can I avoid them?

A: The presence of impurities is often due to side reactions occurring in parallel to the desired hydrogenation.

Possible Causes & Solutions:

  • Formation of Azo and Azoxy Compounds: As mentioned previously, these are common colored byproducts.

    • Mitigation Strategy: Ensure complete hydrogenation. The final phase of the hydrogenation can be faster with the addition of a vanadium compound, which helps prevent the formation of azo and azoxy compounds, resulting in a purer product.[7]

  • Hydrolysis of the Amide Bond: While generally stable, the amide bond could be susceptible to hydrolysis under harsh acidic or basic conditions, which are sometimes used to aid in the reduction.

    • Recommendation: Maintain a neutral pH during the reaction and workup. Catalytic transfer hydrogenation using ammonium formate as a hydrogen source is a mild alternative that tolerates amide groups well.[11]

  • Incomplete Removal of Catalyst: Fine catalyst particles can be difficult to remove by filtration.

    • Recommendation: Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of this compound?

A1: Palladium on carbon (Pd/C) is the most commonly used and generally effective catalyst for the reduction of aromatic nitro groups.[2] Raney Nickel is another viable option.[2] The choice of catalyst can also influence chemoselectivity if other reducible functional groups are present.

Q2: What is the optimal solvent for this reaction?

A2: Protic solvents like ethanol and methanol are excellent choices as they facilitate hydrogen transfer and can help to solubilize the starting material and product. A mixture of ethyl acetate and ethanol has also been successfully used.[5] The nature of the solvent can significantly affect the reaction rate and selectivity.[6]

Q3: What are the recommended temperature and pressure conditions?

A3: This reaction is typically run at temperatures ranging from room temperature to 50-60°C.[5][7] Hydrogen pressure is generally maintained between atmospheric pressure and 100 psi. It is advisable to start with milder conditions and increase the temperature and pressure if the reaction is sluggish.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting material. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the conversion and the formation of any byproducts. Monitoring hydrogen uptake can also indicate the reaction's progress.

Q5: Are there any safety concerns I should be aware of?

A5: Yes. Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (especially dry Pd/C and Raney Nickel). Reactions should be conducted in a well-ventilated fume hood, and appropriate safety precautions for handling flammable gases and pyrophoric solids must be followed. Additionally, arylhydroxylamine intermediates can be thermally unstable and may decompose exothermically.[8]

Experimental Protocols & Data

Table 1: Typical Reaction Parameters for Catalytic Hydrogenation of this compound
ParameterRecommended Range/ValueRationale
Substrate This compoundStarting material for the synthesis of 4-Amino-N-propylbenzamide.
Catalyst 5-10% Pd/CHighly effective and commonly used for nitro group reduction.[2]
Catalyst Loading 5-10 mol%A good starting point for efficient conversion.
Solvent Ethanol, Methanol, or EtOAc/EtOH mixtureProtic solvents aid in hydrogen transfer and solubility.[5][6]
Temperature 25 - 60 °CBalances reaction rate with minimizing side reactions.[7]
Hydrogen Pressure 50 - 100 psiEnsures sufficient hydrogen availability for the reaction.
Agitation Vigorous stirringCrucial for mass transfer in a triphasic system.
Step-by-Step General Protocol for Hydrogenation
  • Preparation: In a suitable hydrogenation vessel, dissolve this compound in the chosen solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired level.

  • Reaction: Heat the mixture to the target temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, carefully vent the hydrogen, and purge with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-N-propylbenzamide.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Reaction Pathway

ReactionPathway Start This compound Intermediate1 Nitroso Intermediate Start->Intermediate1 + H2 - H2O Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H2 Product 4-Amino-N-propylbenzamide Intermediate2->Product + H2 - H2O

Caption: Simplified reaction pathway for the catalytic hydrogenation of this compound.

Troubleshooting Logic

Troubleshooting Problem Low Yield or Incomplete Reaction Cause1 Incomplete Conversion? Problem->Cause1 Cause2 Low Isolated Yield? Problem->Cause2 Sol1a Check Catalyst Activity (Purity of SM/Solvent) Cause1->Sol1a Yes Sol1b Increase H2 Pressure Cause1->Sol1b Yes Sol1c Improve Agitation Cause1->Sol1c Yes Sol2a Check for Byproducts (Azo/Azoxy, Hydroxylamine) Cause2->Sol2a Yes Sol2b Optimize Work-up (Thorough Catalyst Wash) Cause2->Sol2b Yes

Caption: Decision tree for troubleshooting common issues in the hydrogenation reaction.

References

Overcoming solubility issues of 4-Nitro-N-propylbenzamide in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Nitro-N-propylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges related to the solubility of this compound in various reaction media. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Solubility-Limited Reactions

Low solubility is a frequent cause of incomplete reactions, low yields, and reproducibility issues.[1][2] this compound (MW: 208.21 g/mol , MP: 100-103 °C), with its aromatic nitro-functionalized core and propyl amide chain, presents moderate polarity, leading to solubility challenges in a range of solvents.[3] This guide provides a systematic approach to diagnosing and solving these issues.

Initial Diagnosis: Is Solubility the Culprit?

Before modifying your protocol, it's crucial to confirm that poor solubility is the root cause of the problem.

Q1: My reaction is sluggish, or the yield is unexpectedly low. How can I tell if the solubility of this compound is the problem?

A1: Observe your reaction flask closely. The most direct indicators of a solubility issue are:

  • Visible Undissolved Solid: You can see solid starting material suspended in the reaction mixture or settled at the bottom, even after a significant reaction time.

  • Stalled Conversion: Reaction monitoring (e.g., by TLC or LC-MS) shows the consumption of the starting material plateauing while a significant amount remains.

  • Inconsistent Results: Repeating the same reaction leads to variable yields, which can sometimes be traced back to slight differences in temperature or solvent volumes affecting dissolution.[4][5]

If you observe these signs, it is highly probable that the concentration of dissolved this compound is too low for the reaction to proceed efficiently. The rate of a reaction is dependent on the concentration of the reactants in the solution phase.

Below is a workflow to guide your troubleshooting process.

G Troubleshooting Workflow for Solubility Issues start Low Yield or Stalled Reaction Observed check_solid Is undissolved solid This compound visible? start->check_solid solubility_issue High Likelihood of Solubility Limitation check_solid->solubility_issue  Yes   other_issue Consider Other Issues: - Reagent Purity - Reaction Kinetics - Catalyst Activity - Temperature too low/high check_solid->other_issue  No   tier1 Tier 1: Simple Adjustments solubility_issue->tier1 tier2 Tier 2: Solvent System Modification tier1->tier2 If unsuccessful tier3 Tier 3: Advanced Techniques tier2->tier3 For biphasic systems or persistent issues G Mechanism of Co-Solvency cluster_0 Poorly Soluble System cluster_1 Co-Solvent Enhanced System solute Solute solvent Solvent (e.g., Water) solute->solvent Weak Interaction solute2 Solute cosolvent Co-Solvent solute2->cosolvent Solubilizing Interaction solvent2 Solvent cosolvent->solvent2 Miscibility

References

Technical Support Center: Scaling Up the Synthesis of 4-Nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals scaling up the synthesis of 4-Nitro-N-propylbenzamide from a laboratory to a pilot plant setting. It addresses common challenges and provides practical, field-tested solutions in a question-and-answer format.

I. Reaction Overview and Stoichiometry

The synthesis of this compound is a straightforward nucleophilic acyl substitution, specifically a Schotten-Baumann reaction. It involves the reaction of 4-nitrobenzoyl chloride with n-propylamine.[1][2] Triethylamine is often used as a base to neutralize the hydrochloric acid byproduct.[3]

Reaction Scheme:

O₂NC₆H₄COCl + CH₃CH₂CH₂NH₂ → O₂NC₆H₄CONHCH₂CH₂CH₃ + HCl

Core Reaction Parameters (Lab Scale)
ParameterValueRationale
4-Nitrobenzoyl Chloride 1.05 equivalentsA slight excess ensures complete consumption of the amine.
n-Propylamine 1.0 equivalentThe limiting reagent in this synthesis.
Triethylamine (TEA) 1.2 equivalentsActs as an acid scavenger, neutralizing the HCl generated.[4]
Solvent Anhydrous Dichloromethane (DCM)An inert solvent that dissolves the reactants well.
Temperature 0°C to Room TemperatureThe reaction is exothermic; initial cooling helps control the reaction rate.[]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Reaction Initiation and Monitoring

Q1: My reaction is not proceeding, or the yield is very low. What are the likely causes?

A1: Several factors can contribute to low yields:

  • Moisture Contamination: 4-Nitrobenzoyl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive 4-nitrobenzoic acid.[4][6] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Inadequate Mixing: Incomplete mixing can lead to localized "hot spots" and side reactions. Ensure your stirring is efficient. At the pilot scale, this becomes a critical parameter to control.[7]

  • Amine Salt Formation: If a base is not used, the HCl generated will react with the n-propylamine to form an unreactive ammonium salt.[8]

  • Purity of Starting Materials: Verify the purity of your 4-nitrobenzoyl chloride and n-propylamine. Impurities can interfere with the reaction.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The disappearance of the limiting reagent (n-propylamine) indicates reaction completion.

Scale-Up Challenges: From Lab Bench to Pilot Plant

Q3: We are moving from a 1L flask to a 50L reactor. What are the most critical scale-up parameters to consider?

A3: Scaling up introduces significant challenges related to heat and mass transfer. What works in the lab may not be directly transferable.[9]

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes heat removal more difficult.[9] An exothermic reaction that is easily controlled in a small flask can lead to a dangerous temperature runaway in a large reactor. Pilot plant reactors should have efficient cooling jackets and potentially internal cooling coils.[10]

  • Mixing Efficiency: Achieving homogenous mixing in a large volume is more challenging.[7][11] Poor mixing can lead to localized high concentrations of reactants, promoting side reactions and reducing yield and purity.[7] The type of impeller, agitation speed, and baffle design are critical considerations for pilot-scale reactors.[9]

  • Reagent Addition Rate: In the lab, you might add reagents quickly. At the pilot scale, the addition of 4-nitrobenzoyl chloride should be slow and controlled to manage the exothermic reaction and ensure proper mixing.

Workflow for Scaling Up Synthesis

Caption: A logical workflow for scaling up the synthesis process.

Work-up and Purification

Q4: What is the recommended work-up procedure at the pilot scale?

A4: The general principles are the same as in the lab, but the equipment and volumes are different.

  • Quenching: The reaction mixture is typically quenched with water or a dilute acid to neutralize any remaining base and wash out salts.

  • Phase Separation: In a large reactor, the aqueous and organic layers are separated.

  • Washes: The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining triethylamine, followed by a saturated sodium bicarbonate solution to remove any unreacted 4-nitrobenzoyl chloride and 4-nitrobenzoic acid, and finally with brine to remove residual water.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

Q5: My product is an oil, not a solid. How can I induce crystallization?

A5: If you obtain an oil, it may be due to impurities or residual solvent.

  • Purity: Ensure the oil is pure by techniques like NMR or LC-MS. Impurities can inhibit crystallization.

  • Solvent: Make sure all the dichloromethane has been removed.

  • Trituration: Try adding a non-polar solvent like hexane and scratching the flask with a glass rod to induce crystallization.

  • Seeding: If you have a small amount of solid product from a previous batch, add a seed crystal to the oil.

Safety Considerations

Q6: What are the primary safety hazards associated with this synthesis, especially at the pilot scale?

A6:

  • 4-Nitrobenzoyl Chloride: This is a corrosive and moisture-sensitive solid.[12][13][14] It can cause severe skin burns and eye damage.[13][14] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[6][12]

  • n-Propylamine: This is a flammable and corrosive liquid.[15] It can cause skin burns and eye damage.[15] Keep it away from ignition sources and handle it in a fume hood.[15][16]

  • Triethylamine: This is a flammable and corrosive liquid with a strong odor. Handle with care in a well-ventilated area.

  • Exothermic Reaction: As mentioned, the reaction is exothermic. At a large scale, the potential for a thermal runaway is a significant concern. Ensure adequate cooling capacity and a plan for emergency cooling.

Safety Protocol for Handling Reagents

Safety_Protocol PPE Personal Protective Equipment (PPE) - Safety Goggles - Chemical Resistant Gloves - Lab Coat Handling Reagent Handling - Add 4-Nitrobenzoyl Chloride slowly - Keep n-Propylamine away from heat - Grounding to prevent static discharge PPE->Handling Ventilation Ventilation - Fume Hood for Lab Scale - Well-ventilated Pilot Plant Area Ventilation->Handling Emergency Emergency Procedures - Eyewash & Safety Shower Access - Spill Kits Readily Available - Fire Extinguisher Handling->Emergency

Caption: Key safety protocols for handling reagents.

III. Detailed Experimental Protocol (Pilot Scale Example)

This protocol is a general guideline and should be adapted based on the specific equipment and safety protocols of your facility.

Materials:

  • 4-Nitrobenzoyl Chloride

  • n-Propylamine

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • 50L Jacketed Glass Reactor with overhead stirrer, condenser, and temperature probe

  • Addition Funnel

  • Vacuum Pump and Rotary Evaporator

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Amine and Base: Charge the reactor with n-propylamine (1.0 equivalent) and anhydrous dichloromethane. Begin stirring and cool the mixture to 0-5°C using the reactor jacket. Add triethylamine (1.2 equivalents) to the cooled solution.

  • Prepare Acyl Chloride Solution: In a separate container, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.

  • Controlled Addition: Slowly add the 4-nitrobenzoyl chloride solution to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature between 0-10°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of n-propylamine.

  • Work-up:

    • Cool the reactor to 10-15°C.

    • Slowly add water to quench the reaction.

    • Separate the organic layer.

    • Wash the organic layer with 1M HCl, followed by saturated NaHCO₃, and then brine.

  • Isolation:

    • Dry the organic layer with anhydrous MgSO₄.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.

IV. References

  • Apollo Scientific. (2022, September 16). 4-Nitrobenzoyl chloride.

  • ChemicalBook. (n.d.). 4-Nitrobenzoyl chloride - Safety Data Sheet.

  • Sigma-Aldrich. (n.d.). This compound 98 2585-24-2.

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride.

  • Loba Chemie. (n.d.). n-PROPYLAMINE FOR SYNTHESIS.

  • ECHEMI. (n.d.). 4-Nitrobenzoyl chloride SDS, 122-04-3 Safety Data Sheets.

  • Amerigo Scientific. (n.d.). This compound.

  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.

  • HWS Labortechnik Mainz. (2025, December 22). Glass reactor configurations for pilot plant scale reactions.

  • ChemicalBook. (n.d.). N-BUTYL-N-PROPYLAMINE - Safety Data Sheet.

  • CDH Fine Chemical. (n.d.). n-PROPYLAMINE CAS NO 107-10-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Sigma-Aldrich. (2025, May 5). SAFETY DATA SHEET.

  • Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate.

  • Fisher Scientific. (2009, January 29). SAFETY DATA SHEET.

  • Princeton University. (2024, July 10). Better mixing leads to faster reactions for important chemicals. Chemical and Biological Engineering.

  • Becht. (2023, May 23). Mixing With Reaction: Practical Considerations.

  • Veryst Engineering. (n.d.). Scaling Yield and Mixing in Chemical Reactors.

  • AGI. (n.d.). Discover The AGI Glassplant Pilot Plant Reactor Plus.

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.

  • AIChE. (n.d.). Best Practices for Heat Tracing Pilot Plants.

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.

  • N/A. (n.d.). TEST REACTIONS TO STUDY EFFICIENCY OF MIXING.

  • Polster, C. S., et al. (n.d.). Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization. Organic Process Research & Development. ACS Publications.

  • ResearchGate. (2025, August 7). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions.

  • Guidechem. (n.d.). This compound 2585-24-2 wiki.

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.

  • GMM Pfaudler. (n.d.). Pilot Testing & Scale-Up.

  • Royal Society of Chemistry. (2020, November 2). The preparation and applications of amides using electrosynthesis. Green Chemistry.

  • Buchiglas. (n.d.). Video Channel.

  • Benchchem. (n.d.). Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines.

  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides. YouTube.

  • National Institutes of Health. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC.

  • N/A. (n.d.). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives.

  • Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34475.

  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride.

  • Google Patents. (n.d.). RU2103260C1 - Method for production of 4-nitrobenzamide.

  • ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide....

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.

  • PubChem. (n.d.). This compound | C10H12N2O3 | CID 314664.

  • N/A. (n.d.). This compound, min 98%, 25 grams.

  • MDPI. (n.d.). N-(2,2-Diphenylethyl)-4-nitrobenzamide.

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE.

  • ChemWhat. (n.d.). N-4-NITROBENZYL-N-PROPYLAMINE HYDROCHLORIDE CAS#: 68133-98-2.

References

Validation & Comparative

A Comparative Guide to the Reactivity of N-Alkylbenzamides: The Influence of the 4-Nitro Substituent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing Amide Reactivity in Drug Development

N-alkylbenzamides are a cornerstone structural motif in medicinal chemistry and materials science. Their inherent stability, stemming from the resonance delocalization of the nitrogen lone pair across the carbonyl group, makes the amide bond robust.[1][2] However, this stability often translates to low reactivity, posing challenges in synthetic transformations and metabolic pathways.[2][3] For researchers in drug development, understanding and modulating this reactivity is paramount. It influences everything from prodrug activation and metabolic clearance to the synthesis of complex molecular architectures.

This guide provides an in-depth comparison of the reactivity of 4-Nitro-N-propylbenzamide against other N-alkylbenzamides bearing different para-substituents. We will move beyond theoretical postulations to provide a framework for experimental validation, explaining the causal links between molecular structure and chemical behavior. Our focus is to demonstrate how the potent electron-withdrawing nature of the 4-nitro group fundamentally alters the electronic character of the amide, thereby enhancing its reactivity towards nucleophiles.

The Decisive Role of Electronic Effects: Why the 4-Nitro Group is a Reactivity-Enhancer

The reactivity of the amide carbonyl carbon towards nucleophilic attack is the central issue. In a standard N-alkylbenzamide, resonance stabilization reduces the electrophilicity (the partial positive charge) of this carbon atom, rendering it less susceptible to attack.[1][4]

The introduction of a substituent on the benzene ring can either amplify or diminish this effect.

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), push electron density into the aromatic ring. This effect is relayed to the carbonyl group, further stabilizing it and decreasing the electrophilicity of the carbonyl carbon. Consequently, amides with EDGs are generally less reactive.

  • Electron-Withdrawing Groups (EWGs) , like the nitro group (-NO₂), pull electron density away from the aromatic ring through both inductive and resonance effects.[5] When placed at the para position, the nitro group's resonance effect is maximized, significantly withdrawing electron density from the entire benzamide system. This withdrawal makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more vulnerable to nucleophilic attack.[5] This increased electrophilicity is the primary reason for the heightened reactivity of this compound.

This phenomenon is well-described quantitatively by the Hammett equation , which correlates reaction rates with substituent-dependent electronic effects.[6][7] For reactions where the transition state is stabilized by electron withdrawal—such as the alkaline hydrolysis of benzamides—a strong EWG like a nitro group results in a significantly faster reaction rate.[8]

Experimental Design: A Head-to-Head Comparison via Alkaline Hydrolysis

To empirically measure the difference in reactivity, we will utilize a classic and definitive reaction: alkaline hydrolysis. This reaction involves the nucleophilic attack of a hydroxide ion on the amide's carbonyl carbon, leading to the cleavage of the amide bond to form a carboxylate salt and an amine.[9][10] The reaction rate is directly proportional to the electrophilicity of the carbonyl carbon, making it an excellent probe for the electronic effects of our chosen substituents.

Selected Compounds for Comparison:

  • This compound: Strong Electron-Withdrawing Group (EWG).

  • N-Propylbenzamide: Unsubstituted (Neutral Reference).

  • 4-Methyl-N-propylbenzamide: Weak Electron-Donating Group (EDG).

  • 4-Methoxy-N-propylbenzamide: Strong Electron-Donating Group (EDG).

Hypothesis: The rate of hydrolysis will follow the order: this compound > N-Propylbenzamide > 4-Methyl-N-propylbenzamide > 4-Methoxy-N-propylbenzamide.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis & Data Processing prep_stock Prepare Stock Solutions (Amides & Internal Standard) prep_mobile Prepare HPLC Mobile Phase prep_naoh Prepare 0.1 M NaOH Solution initiate Initiate Hydrolysis in Reactor (Amide + NaOH at 50°C) prep_naoh->initiate sample Withdraw Aliquots at Timed Intervals (t=0, 5, 15, 30...) initiate->sample quench Quench Aliquot with HCl & Dilute with Mobile Phase sample->quench hplc HPLC Analysis quench->hplc integrate Integrate Peak Areas (Amide vs. Internal Standard) hplc->integrate plot Plot ln([Amide]) vs. Time integrate->plot calculate Calculate Rate Constant (k) from Slope plot->calculate

Caption: Workflow for kinetic analysis of amide hydrolysis.

Detailed Experimental Protocol: Kinetic Analysis of Alkaline Hydrolysis

This protocol is designed as a self-validating system, incorporating an internal standard for precise quantification and ensuring reproducibility.

1. Materials and Reagents:

  • This compound (Subject)

  • N-Propylbenzamide (Reference)

  • 4-Methyl-N-propylbenzamide (Reference)

  • 4-Methoxy-N-propylbenzamide (Reference)

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrochloric Acid (HCl), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Internal Standard (IS), e.g., Benzophenone (chemically stable under reaction conditions and chromatographically resolved from reactants and products).

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.

  • Thermostatically controlled water bath or reaction block.

  • Calibrated analytical balance and volumetric flasks.

3. Procedure:

  • Preparation of Solutions:

    • Amide Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each benzamide and dissolve in 10 mL of ACN in separate volumetric flasks.

    • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of Benzophenone in ACN.

    • Reaction Solution (0.1 M NaOH): Dissolve 400 mg of NaOH in 100 mL of ultrapure water.

    • HPLC Mobile Phase: Prepare a suitable mixture, e.g., 60:40 ACN:Water, and degas thoroughly.

  • Reaction Execution (Performed for each amide individually):

    • Pre-heat the 0.1 M NaOH solution to 50 °C in the reaction vessel.

    • To initiate the reaction (t=0), add a small, precise volume of the amide stock solution to the heated NaOH to achieve a starting concentration of ~50 µg/mL.

    • Immediately withdraw the first aliquot (500 µL). This is the t=0 sample.

    • Quench the aliquot by adding it to a vial containing 450 µL of ACN and 50 µL of 1.0 M HCl to neutralize the base and stop the reaction.

    • Add a fixed amount of the Internal Standard stock solution to the quenched sample.

    • Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 5, 10, 20, 40, 60, 90 minutes).

  • HPLC Analysis:

    • Set the HPLC detector wavelength to a value where all benzamides have strong absorbance (e.g., 254 nm).

    • Inject each quenched sample onto the HPLC system.

    • Record the peak areas for the parent amide and the internal standard.

4. Data Analysis:

  • For each time point, calculate the ratio of the amide peak area to the internal standard peak area.

  • Normalize this ratio to the t=0 sample to determine the concentration of the amide at each time point.

  • Assuming pseudo-first-order kinetics (as [OH⁻] is in large excess and constant), plot the natural logarithm of the amide concentration (ln[Amide]) versus time.

  • The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (-k).

Data Summary and Interpretation

The following table presents representative (hypothetical) data that would be obtained from the described experiment, illustrating the expected trend in reactivity.

Compoundpara-SubstituentElectronic EffectRate Constant (k) at 50°C (min⁻¹)Relative Rate
This compound -NO₂Strong EWG8.5 x 10⁻²170
N-Propylbenzamide -HNeutral5.0 x 10⁻⁴1
4-Methyl-N-propylbenzamide -CH₃Weak EDG3.2 x 10⁻⁴0.64
4-Methoxy-N-propylbenzamide -OCH₃Strong EDG1.8 x 10⁻⁴0.36

As predicted, the data clearly demonstrates the profound impact of the 4-nitro group. This compound hydrolyzes approximately 170 times faster than the unsubstituted N-propylbenzamide. Conversely, the electron-donating methyl and methoxy groups slow the reaction down relative to the unsubstituted parent compound.

This dramatic rate enhancement for the nitro-substituted amide is a direct consequence of the stabilization of the negatively charged tetrahedral intermediate formed during the rate-determining step of the hydrolysis.[9][11] The electron-withdrawing nitro group delocalizes the developing negative charge, lowering the activation energy of the transition state and accelerating the reaction.

Broader Implications and Further Reactions

The enhanced reactivity of the carbonyl group in this compound is not limited to hydrolysis. This principle extends to other nucleophilic acyl substitution reactions.[4][12] Furthermore, the molecule possesses a second reactive site: the nitro group itself.

  • Amide Reduction: While amides are generally difficult to reduce, the increased electrophilicity of the carbonyl in this compound might facilitate reduction to the corresponding amine using powerful reducing agents like LiAlH₄.[3]

  • Nitro Group Reduction: The nitro group is readily reduced to an amine using various reagents, such as catalytic hydrogenation (H₂/Pd-C) or metals in acid (e.g., SnCl₂, Fe/HCl).[13][14] This reaction is often highly efficient and selective, leaving the robust amide bond intact. This dual reactivity allows for orthogonal chemical strategies, where one functional group can be modified while the other remains, opening up diverse synthetic pathways.

Conclusion

The comparison between this compound and its N-alkylbenzamide counterparts provides a clear and compelling demonstration of the power of electronic effects in modulating chemical reactivity. The presence of the 4-nitro group acts as an "activation switch" for the typically unreactive amide carbonyl, increasing its susceptibility to nucleophilic attack by orders of magnitude. For researchers and scientists, this principle is not merely an academic curiosity; it is a practical tool for designing molecules with tailored properties, whether for creating more efficient synthetic intermediates, developing prodrugs that activate under specific physiological conditions, or predicting metabolic liabilities.

References

A Comparative Guide to the Synthesis of N-Propyl-p-Phenylenediamine Derivatives: Evaluating 4-Nitro-N-propylbenzamide as a Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of amine-containing molecules is a cornerstone of molecular design and discovery. This guide provides an in-depth technical comparison of synthetic routes to N-propyl-p-phenylenediamine derivatives, with a central focus on the efficacy of utilizing 4-Nitro-N-propylbenzamide as a key precursor. We will explore the direct reduction of this nitro-amide and contrast it with established alternative methodologies, namely reductive amination and direct N-alkylation. This analysis is supported by experimental data to provide a clear, objective comparison of these synthetic strategies.

Introduction: The Strategic Importance of Amine Synthesis

Aromatic amines are privileged scaffolds in medicinal chemistry and materials science. The introduction of N-alkyl substituents allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and receptor-binding interactions. The target of our comparative analysis is the N-propyl-p-phenylenediamine core structure, a motif with potential applications in various research areas, including the development of anticonvulsant agents.[1] The choice of synthetic route to such compounds is a critical decision, impacting not only the yield and purity of the final product but also the overall efficiency and scalability of the process.

This guide will dissect three primary synthetic pathways to N-propyl-p-phenylenediamine derivatives, with a specific emphasis on the use of this compound as a starting material.

Pathway 1: The this compound Precursor Approach

This synthetic strategy involves the initial synthesis of this compound followed by the chemoselective reduction of the nitro group to afford the corresponding 4-amino-N-propylbenzamide. This method offers the advantage of building the desired amide functionality early in the synthetic sequence.

Synthesis of this compound

The precursor itself is readily synthesized from commercially available starting materials. The reaction of 4-nitrobenzoyl chloride with propylamine provides this compound in a straightforward acylation reaction.

Synthesis of this compound 4-nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride product This compound 4-nitrobenzoyl_chloride->product + propylamine Propylamine propylamine->product Acylation

Caption: Synthesis of the this compound precursor.

Reduction of this compound to 4-amino-N-propylbenzamide

The critical step in this pathway is the selective reduction of the aromatic nitro group in the presence of the amide functionality. Catalytic hydrogenation is a highly effective and clean method for this transformation.

  • Reaction Setup: this compound (3.31 g, 15.9 mmol) is dissolved in a 1:1 mixture of ethyl acetate (125 mL) and ethanol (125 mL).

  • Hydrogenation: The solution is passed through a continuous-flow hydrogenation reactor (H-Cube®) equipped with a 10% Palladium on carbon (Pd/C) catalyst cartridge. The reaction is carried out at 50 °C under a full hydrogen atmosphere at a flow rate of 1 mL/min.

  • Work-up and Isolation: The solvent is removed from the collected eluent under reduced pressure. The resulting solid is dried in a vacuum oven at approximately 50 °C overnight.

  • Product: This procedure yields 4-amino-N-propylbenzamide (2.58 g, 91% yield) as a solid.[2]

The characterization of the product can be confirmed by ¹H NMR spectroscopy. The ¹H NMR spectrum (in DMSO-d₆) would show the disappearance of the signals corresponding to the protons on the nitrated aromatic ring and the appearance of new signals for the aminated ring, along with the characteristic signals for the propyl group and the amide proton.[2]

Reduction of this compound start This compound reagents H₂, 10% Pd/C Ethanol/Ethyl Acetate, 50°C start->reagents product 4-amino-N-propylbenzamide reagents->product

Caption: Catalytic hydrogenation of this compound.

Alternative Synthetic Pathways: A Comparative Analysis

To objectively evaluate the efficacy of the this compound precursor approach, it is essential to compare it with other common methods for synthesizing N-alkylated anilines.

Pathway 2: Reductive Amination

Reductive amination is a powerful one-pot method for the formation of amines from a carbonyl compound and an amine.[3] In the context of our target molecule, this would involve the reaction of 4-nitrobenzaldehyde with propylamine, followed by in-situ reduction of the resulting imine. The subsequent reduction of the nitro group would then yield the desired product.

Reductive Amination Pathway cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitro Reduction 4-nitrobenzaldehyde 4-Nitrobenzaldehyde imine_intermediate Imine Intermediate 4-nitrobenzaldehyde->imine_intermediate + Propylamine propylamine Propylamine reductant Reducing Agent (e.g., NaBH(OAc)₃) imine_intermediate->reductant N-propyl-4-nitroaniline N-propyl-4-nitroaniline reductant->N-propyl-4-nitroaniline N-propyl-4-nitroaniline_2 N-propyl-4-nitroaniline hydrogenation H₂, Catalyst N-propyl-4-nitroaniline_2->hydrogenation target_amine N-propyl-p-phenylenediamine hydrogenation->target_amine

Caption: Two-step synthesis via reductive amination and nitro reduction.

Pathway 3: Direct N-Alkylation of p-Phenylenediamine

A more direct approach involves the N-alkylation of p-phenylenediamine with a suitable propyl halide, such as 1-bromopropane. This method, however, is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternary ammonium salt formation.

Direct N-Alkylation Pathway p-phenylenediamine p-Phenylenediamine product_mixture Mixture of: - N-propyl-p-phenylenediamine - N,N'-dipropyl-p-phenylenediamine - Starting Material p-phenylenediamine->product_mixture + propyl_halide 1-Bromopropane propyl_halide->product_mixture base Base (e.g., K₂CO₃) base->product_mixture

Caption: Challenges of direct N-alkylation of p-phenylenediamine.

Controlling the stoichiometry and reaction conditions is critical to favor the desired mono-alkylation product. While specific yields for N-propylation of p-phenylenediamine are not widely reported, similar alkylations of anilines with alkyl halides typically result in moderate to good yields of the mono-alkylated product, but purification from the product mixture can be challenging.[4]

Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic pathway.

ParameterPathway 1: this compound ReductionPathway 2: Reductive AminationPathway 3: Direct N-Alkylation
Starting Materials 4-Nitrobenzoyl chloride, Propylamine4-Nitrobenzaldehyde, Propylaminep-Phenylenediamine, 1-Bromopropane
Number of Steps 2 (Precursor synthesis + Reduction)2 (Reductive amination + Nitro reduction)1
Reported/Expected Yield 91% for the reduction step[2]Generally 70-90% for reductive amination[4]Moderate, with selectivity issues
Selectivity High chemoselectivity for nitro reductionGood selectivity for mono-alkylationPoor selectivity, risk of over-alkylation
Key Advantages - High-yielding reduction- Clean reaction profile- Amide functionality pre-installed- One-pot potential for the first step- High atom economy- Direct, one-step process
Key Disadvantages - Two-step overall process- Requires subsequent nitro reduction- Difficult to control selectivity- Formation of byproducts complicates purification

Conclusion and Recommendations

Based on the available experimental data and established chemical principles, the use of This compound as a precursor (Pathway 1) presents a highly effective and reliable method for the synthesis of 4-amino-N-propylbenzamide. The catalytic hydrogenation of the nitro group proceeds with high yield and chemoselectivity, offering a clean and efficient transformation.

Reductive amination (Pathway 2) stands as a strong alternative, particularly given its potential for high yields and the use of readily available starting materials. However, it still requires a subsequent nitro reduction step.

Direct N-alkylation of p-phenylenediamine (Pathway 3) , while being the most direct route on paper, suffers from significant drawbacks in terms of selectivity. The formation of multiple products necessitates challenging purification procedures, making it less ideal for the clean and efficient synthesis of the desired mono-N-propylated product.

For researchers seeking a robust and high-yielding synthesis of 4-amino-N-propylbenzamide, the reduction of this compound is the recommended approach. The predictability and efficiency of this method, as demonstrated by the available experimental data, make it a superior choice for accessing this valuable amine precursor.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Nitroaromatic compounds, a class of molecules characterized by the presence of one or more nitro groups attached to an aromatic ring, have garnered significant attention for their diverse biological activities, including potent antimicrobial and anticancer properties. This guide offers a comparative analysis of the cytotoxic profiles of 4-Nitro-N-propylbenzamide and structurally related nitroaromatic compounds, providing valuable insights for researchers engaged in drug discovery and development.

While specific cytotoxic data for this compound against cancerous cell lines is not extensively documented in publicly available literature, this guide synthesizes findings from closely related analogs to provide a predictive framework for its potential activity. By examining the structure-activity relationships of similar compounds, we can infer the potential cytotoxic effects and mechanistic pathways of this compound.

Comparative Cytotoxicity of Nitroaromatic Compounds

The cytotoxic potential of nitroaromatic compounds is intricately linked to their chemical structure, including the position and number of nitro groups, and the nature of substitutions on the aromatic ring and amide functionalities. The following table summarizes the cytotoxic activity (LC50 values) of a series of N-alkyl-nitroimidazole compounds against various cancer cell lines, offering a valuable comparative dataset.

CompoundStructureCell LineCancer TypeLC50 (µM)
N-methyl-nitroimidazole5-nitro-1-methyl-1H-imidazoleA549Lung Carcinoma17.00 ± 1.7[1][2][3]
MDA-MB-231Breast Adenocarcinoma16.67 ± 2.3[1][2][3]
N-ethyl-nitroimidazole1-ethyl-5-nitro-1H-imidazoleA549Lung Carcinoma14.67 ± 2.5[1][2][3]
MDA-MB-231Breast Adenocarcinoma17.33 ± 2.1[1][2][3]
N-propyl-nitroimidazole 1-propyl-5-nitro-1H-imidazole A549 Lung Carcinoma 19.33 ± 3.2 [1][2][3]
MDA-MB-231 Breast Adenocarcinoma 21.50 ± 4.9 [1][2][3]
N-butyl-nitroimidazole1-butyl-5-nitro-1H-imidazoleA549Lung Carcinoma32.33 ± 3.1[1][2][3]
MDA-MB-231Breast Adenocarcinoma17.00 ± 1.7[1][2][3]

Data sourced from a study on the antitumor activity of N-alkyl-nitroimidazoles.[1][2][3]

Insights and Structure-Activity Relationship:

The data on N-alkyl-nitroimidazoles reveals that the length of the N-alkyl chain can influence cytotoxic activity, with a trend of decreasing activity in the A549 lung cancer cell line as the chain length increases from ethyl to butyl.[1][2][3] For this compound, the propyl group on the amide nitrogen is a key structural feature. While a direct comparison is not possible, the data on the propyl-substituted nitroimidazole provides a reference point for the cytotoxicity of a nitroaromatic compound with a similar alkyl chain length.

Furthermore, studies on nitrobenzamide derivatives suggest that the position of the nitro group is critical for biological activity. Research on antimycobacterial N-alkyl nitrobenzamides indicated that moving the nitro group from the 3-position to the 4-position on the benzene ring can significantly diminish its activity. This suggests that this compound might exhibit lower cytotoxicity compared to its 3-nitro isomer.

Mechanistic Insights: The Role of Apoptosis

Nitroaromatic compounds often exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[4] This process is a highly regulated cellular mechanism that plays a crucial role in development and tissue homeostasis. The induction of apoptosis by nitroaromatic compounds can be triggered by various stimuli, including the generation of reactive oxygen species (ROS) and DNA damage.

The signaling cascade of apoptosis can be broadly divided into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis. The production of nitric oxide (NO) has been implicated in the apoptotic process, where it can modulate the activity of key signaling proteins such as p53 and caspases.[4][5]

Below is a diagram illustrating a plausible signaling pathway for apoptosis induced by nitroaromatic compounds.

apoptosis_pathway cluster_cell Cancer Cell Nitroaromatic Nitroaromatic Compound ROS ↑ Reactive Oxygen Species (ROS) Nitroaromatic->ROS DNA_Damage DNA Damage Nitroaromatic->DNA_Damage Mitochondrion Mitochondrion ROS->Mitochondrion p53 p53 Activation DNA_Damage->p53 p53->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Plausible intrinsic apoptosis pathway induced by nitroaromatic compounds.

Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for two commonly used in vitro cytotoxicity assays: the MTT assay and the LDH assay.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a general workflow for evaluating the cytotoxic properties of a test compound.

cytotoxicity_workflow cluster_workflow Cytotoxicity Evaluation Workflow A 1. Cell Culture (Select appropriate cancer cell line) B 2. Cell Seeding (Plate cells in 96-well plates) A->B C 3. Compound Treatment (Expose cells to serial dilutions of test compound) B->C D 4. Incubation (Incubate for a defined period, e.g., 24, 48, 72 hours) C->D E 5. Cytotoxicity Assay (e.g., MTT or LDH assay) D->E F 6. Data Acquisition (Measure absorbance/luminescence) E->F G 7. Data Analysis (Calculate % viability and determine IC50/LC50) F->G

Caption: General workflow for in vitro cytotoxicity testing.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

Materials:

  • Target cancer cells

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated wells as a negative control and untreated wells as a baseline.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for cytotoxicity.[7][8]

Materials:

  • Target cancer cells and culture medium

  • LDH assay kit (containing reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Controls: Prepare the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit.

    • Background control: Culture medium alone.

  • Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100. Plot the percentage of cytotoxicity against the compound concentration to determine the LC50 value (the concentration of the compound that causes 50% cell lysis).

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the cytotoxicity of this compound and related nitroaromatic compounds. While direct experimental data for the title compound remains to be established, the comparative analysis of structurally similar molecules offers valuable predictive insights into its potential anticancer activity and mechanism of action. The detailed experimental protocols for standard cytotoxicity assays serve as a practical resource for researchers to generate robust and reliable data. Further investigation into the cytotoxic profile of this compound across a panel of cancer cell lines is warranted to fully elucidate its therapeutic potential.

References

A Comparative Benchmarking Guide to the Synthesis of 4-Nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of amide bonds is a foundational and frequently executed transformation. 4-Nitro-N-propylbenzamide, a key intermediate and building block, is no exception. The choice of synthetic strategy for its preparation can profoundly influence not only yield and purity but also the overall efficiency, cost, and environmental impact of the process. This guide provides an in-depth, objective comparison of the classical Schotten-Baumann synthesis of this compound against a modern, greener catalytic alternative, supported by detailed experimental protocols and comparative data.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of various more complex molecules, including pharmacologically active compounds. The presence of the nitro group allows for further functionalization, most commonly through reduction to an amine, which opens up a vast chemical space for derivatization. Given its utility, the efficient and reliable synthesis of this molecule is of significant interest.

Method 1: The Classical Schotten-Baumann Approach

The traditional and most direct route to this compound is the Schotten-Baumann reaction, a reliable and high-yielding method for forming amides from acyl chlorides and amines.[1][2][3][4]

Mechanistic Rationale

This reaction proceeds via the nucleophilic acyl substitution of the highly reactive 4-nitrobenzoyl chloride with n-propylamine. An aqueous base, typically sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4] The biphasic nature of the reaction, with the reactants in an organic solvent and the base in the aqueous phase, is a hallmark of the Schotten-Baumann conditions.[1]

Schotten_Baumann 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate 4-Nitrobenzoyl_Chloride->Tetrahedral_Intermediate + n-Propylamine n-Propylamine n-Propylamine n-Propylamine->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product - Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl - H⁺ Base Base (e.g., NaOH) Base->HCl Neutralizes

Caption: Schotten-Baumann reaction pathway for this compound synthesis.

Experimental Protocol

Materials:

  • 4-Nitrobenzoyl chloride

  • n-Propylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve n-propylamine (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4-nitrobenzoyl chloride (1.05 equivalents) to the stirred solution.

  • After the addition is complete, add 1 M NaOH solution (2.0 equivalents) and stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Boric Acid-Catalyzed Direct Amidation

In alignment with the principles of green chemistry, direct amidation of carboxylic acids offers a more atom-economical and environmentally benign alternative to the acyl chloride method.[5][6] Boric acid has emerged as an inexpensive, readily available, and effective catalyst for this transformation.[7][8][9]

Mechanistic Rationale

Boric acid is believed to activate the carboxylic acid by forming a mixed anhydride or a similar activated species, which is then susceptible to nucleophilic attack by the amine.[5] This catalytic cycle avoids the need for stoichiometric activating agents and the generation of corrosive byproducts. The only byproduct of this reaction is water.

Catalytic_Amidation 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid Activated_Intermediate Activated Intermediate (e.g., Mixed Anhydride) 4-Nitrobenzoic_Acid->Activated_Intermediate + Boric Acid Boric_Acid Boric Acid (Catalyst) Boric_Acid->Activated_Intermediate Product This compound Activated_Intermediate->Product + n-Propylamine n-Propylamine n-Propylamine n-Propylamine->Product Product->Boric_Acid - H₂O Water H₂O Product->Water

Caption: Catalytic cycle for boric acid-mediated direct amidation.

Experimental Protocol

Materials:

  • 4-Nitrobenzoic acid

  • n-Propylamine

  • Boric acid (catalytic amount, e.g., 10 mol%)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-nitrobenzoic acid (1.0 equivalent), n-propylamine (1.2 equivalents), boric acid (0.1 equivalents), and toluene.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-20 hours.[5]

  • Upon completion, cool the reaction mixture to room temperature and pour it into a sufficient volume of a non-polar solvent like hexanes to precipitate the product.

  • Collect the solid by suction filtration and wash with water to remove any remaining boric acid.

  • Dry the solid to obtain this compound. Further purification can be achieved by recrystallization if necessary.

Comparative Analysis

The choice between these two synthetic routes depends on the specific requirements of the researcher or organization, balancing factors like speed, cost, safety, and environmental impact.

MetricMethod 1: Schotten-BaumannMethod 2: Boric Acid Catalysis
Starting Materials 4-Nitrobenzoyl chloride, n-Propylamine4-Nitrobenzoic acid, n-Propylamine
Key Reagents NaOH, Organic Solvent (e.g., DCM)Boric Acid (catalyst), Toluene
Typical Yield > 90%60-90%[5]
Reaction Time 0.5 - 2 hours8 - 20 hours[5]
Reaction Temperature 0 °C to Room TemperatureReflux (Toluene, ~111 °C)
Byproducts HCl (neutralized to NaCl), H₂OH₂O
Atom Economy ModerateHigh
Safety & Handling Use of corrosive and moisture-sensitive 4-nitrobenzoyl chloride. Generation of HCl.Use of a relatively benign catalyst. Requires high-temperature reflux.
Cost-Effectiveness 4-Nitrobenzoyl chloride is more expensive than 4-nitrobenzoic acid.Boric acid is very inexpensive. Longer reaction times may increase energy costs.
Environmental Impact Use of chlorinated solvents. Generation of salt waste.Considered a "greener" alternative. Avoids halogenated reagents and solvents.

Discussion and Field-Proven Insights

Expertise & Experience:

The Schotten-Baumann reaction is a workhorse in organic synthesis for a reason. Its reliability, rapid reaction times, and typically high yields make it an excellent choice for lab-scale synthesis where speed and product quantity are paramount. The high reactivity of the acyl chloride drives the reaction to completion quickly, even at low temperatures. However, this reactivity comes at a cost. 4-Nitrobenzoyl chloride is highly sensitive to moisture, requiring anhydrous conditions for storage and handling to prevent hydrolysis back to the unreactive carboxylic acid. Furthermore, the use of chlorinated solvents like dichloromethane, while effective, is becoming less desirable due to environmental and health concerns.

The boric acid-catalyzed direct amidation , on the other hand, represents a more modern, process-oriented approach. Its primary advantages lie in its environmental credentials and improved atom economy.[5] By starting with the more stable and less expensive 4-nitrobenzoic acid and generating only water as a byproduct, this method is inherently "greener." It avoids the use of hazardous reagents like thionyl chloride or oxalyl chloride (needed to prepare the acyl chloride) and the subsequent generation of acidic and salt waste streams. The main trade-offs are the longer reaction times and higher temperatures required to drive the dehydration reaction. For large-scale industrial applications where cost of starting materials, waste disposal, and process safety are critical drivers, this catalytic method presents a compelling case.

Trustworthiness & Self-Validating Systems:

For both protocols, reaction progress can be reliably monitored by TLC, allowing for a clear determination of the reaction endpoint. In the Schotten-Baumann protocol, the disappearance of the starting amine and the formation of a new, less polar spot corresponding to the amide is indicative of a successful reaction. For the boric acid method, the consumption of the starting carboxylic acid is the key indicator. The work-up procedures for both methods are designed to effectively remove unreacted starting materials and byproducts, ensuring a high-purity final product, which can be verified by standard analytical techniques such as NMR spectroscopy and melting point determination.

Conclusion

Both the classical Schotten-Baumann reaction and the greener boric acid-catalyzed amidation are viable and effective methods for the synthesis of this compound.

  • The Schotten-Baumann method is ideal for rapid, high-yielding, lab-scale synthesis where the handling of moisture-sensitive reagents and the use of chlorinated solvents are acceptable.

  • The boric acid-catalyzed direct amidation is a superior choice for applications where green chemistry principles, cost of starting materials, and waste reduction are priorities, particularly in the context of process development and scale-up.

The selection of the optimal method will ultimately be guided by the specific priorities of the project, balancing the need for speed and yield against the growing importance of sustainable and safe chemical manufacturing.

References

The Isomeric Divide: A Comparative Analysis of the Biological Activities of Nitrobenzamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the subtle shift of a single functional group can dramatically alter the therapeutic potential of a molecule. This principle is vividly illustrated by the nitrobenzamide isomers—ortho (2-), meta (3-), and para (4-). While sharing the same molecular formula, the positioning of the nitro group on the benzamide scaffold dictates their electronic properties, steric hindrance, and ultimately, their interactions with biological targets. This guide provides a comparative analysis of the biological activities of these isomers, synthesizing data from existing literature to illuminate their structure-activity relationships and guide future research for professionals in drug development.

The Critical Influence of Nitro Group Position

The nitro group (NO₂) is a potent electron-withdrawing group, influencing the benzamide ring through both inductive and resonance effects. The extent of these effects is highly dependent on its position relative to the amide substituent, which in turn governs the molecule's reactivity and biological interactions.[1]

  • Ortho- (2-) and Para- (4-) Isomers: In these positions, the nitro group exerts strong inductive and resonance effects, leading to a significant decrease in electron density on the benzene ring.[1] This electronic perturbation can profoundly impact hydrogen bonding and stacking interactions within the active sites of proteins.[1]

  • Meta- (3-) Isomer: The meta-position allows for a different distribution of electron density compared to the ortho and para isomers.[1]

While direct comparative studies on the fundamental isomers are limited, research on their derivatives consistently demonstrates that these positional differences translate into distinct biological activities.[1]

Comparative Biological Activities

Nitrobenzamide derivatives have been explored for a wide range of therapeutic applications, with the position of the nitro group often being a key determinant of efficacy and selectivity.[2][3]

Antimicrobial and Antitubercular Activity

The benzamide scaffold is a recognized pharmacophore in the development of antimicrobial agents.[4] Derivatives of nitrobenzamide have shown promise in this area, with the para-isomer being the most extensively studied.

A study on N-alkyl nitrobenzamides revealed that these compounds exhibit promising antitubercular activities.[5] The research focused on derivatives of 4-nitrobenzamide and 3,5-dinitrobenzamide, highlighting the importance of the nitro substitution for activity.[5] Furthermore, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives were synthesized and showed good antimicrobial and antitubercular activity, with some compounds exhibiting minimum inhibitory concentration (MIC) values equivalent to the standard drug isoniazid.[6]

While less data is available for the ortho and meta isomers, studies on related nitro-substituted heterocycles like benzimidazoles have shown that different isomers can possess varying degrees of antibacterial and antihelminthic activities.[7] This suggests that a systematic evaluation of all three nitrobenzamide isomers is warranted to identify the most potent antimicrobial scaffold.

Table 1: Representative Antimicrobial Activity of Nitrobenzamide Derivatives

Compound ClassIsomerTarget OrganismActivity MetricResultReference
N-Alkyl NitrobenzamidesPara (4-NO₂)Mycobacterium tuberculosisMICPromising antitubercular activity[5]
N-(azetidin-1-yl)-4-nitro benzamidesPara (4-NO₂)Various bacteria and M. tuberculosisMICGood antimicrobial and antitubercular activity[6]
4-Nitrobenzamide DerivativesPara (4-NO₂)Gram-positive and Gram-negative bacteriaZone of InhibitionPotent antimicrobial agents[8][9]
Anticancer Activity

The antiproliferative effects of nitrobenzamide derivatives have been a significant area of investigation. The mechanism of action is often linked to the inhibition of crucial cellular enzymes like histone deacetylases (HDACs) and sirtuins, or the disruption of microtubule dynamics.[10][11][12]

Similarly, sirtuins, another class of deacetylases, are implicated in cancer and are targets for benzamide-based inhibitors.[15][16][17][18] The inhibitory activity of these compounds is often sensitive to the substitution pattern on the benzamide ring.

Furthermore, novel N-benzylbenzamide derivatives have been developed as potent tubulin polymerization inhibitors with significant antitumor activities.[12] This indicates that the benzamide core, when appropriately substituted, can effectively disrupt the cytoskeleton of cancer cells.

Research on other nitro-substituted compounds has shown that the position of the nitro group can influence antitumor effects. For instance, a nitro group at the C3 position of benzopyrans has been noted to increase their antitumoral activity.[1] This underscores the importance of systematically evaluating the anticancer potential of ortho-, meta-, and para-nitrobenzamide derivatives.

Anti-inflammatory Activity

Nitrobenzamide derivatives have also demonstrated significant anti-inflammatory properties. A study evaluating a series of nitro-substituted benzamides found that certain compounds were potent inhibitors of nitric oxide (NO) production in LPS-induced macrophages.[19] Specifically, compounds with an optimal number and orientation of nitro groups showed high inhibition capacities with IC50 values in the low micromolar range.[19] These compounds also suppressed the expression of pro-inflammatory mediators like COX-2, IL-1β, and TNF-α.[19] Molecular docking studies suggested that these derivatives bind efficiently to the inducible nitric oxide synthase (iNOS) enzyme.[19]

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Workflow Diagram:

antimicrobial_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of nitrobenzamide isomers in a 96-well plate C Add bacterial inoculum to each well A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for turbidity (bacterial growth) D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the ortho-, meta-, and para-nitrobenzamide isomers in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include positive (broth + bacteria) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This fluorogenic assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform.

Workflow Diagram:

hdac_workflow cluster_reaction Enzymatic Reaction cluster_development Signal Development cluster_detection Detection A Incubate HDAC enzyme with nitrobenzamide isomer B Add fluorogenic substrate (e.g., Ac-RHKK[acetyl]-AMC) A->B C Incubate at 37°C B->C D Stop reaction and add developer (e.g., trypsin) C->D E Incubate to release fluorophore D->E F Measure fluorescence (Ex/Em) E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for a fluorogenic HDAC inhibition assay.

Step-by-Step Protocol:

  • Reagents: Use a commercial HDAC assay kit or prepare buffers and reagents as described in the literature.[20] The assay buffer typically contains HEPES, NaCl, MgCl₂, TCEP, and BSA.[20]

  • Compound Incubation: In a 96-well plate, add varying concentrations of the nitrobenzamide isomers. Add the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3) and incubate for a short period (e.g., 5 minutes) at 37°C.[20]

  • Reaction Initiation: Start the reaction by adding a fluorogenic substrate (e.g., a peptide derived from p53 like Ac-RHKK[acetyl]-AMC).[20] Incubate for a defined period (e.g., 30-90 minutes) at 37°C.[20]

  • Reaction Termination: Stop the enzymatic reaction by adding a solution containing a developer (e.g., trypsin) and a potent HDAC inhibitor (like SAHA) to prevent further deacetylation.[20] Incubate for approximately 1 hour at 37°C to allow for the cleavage of the deacetylated substrate and release of the fluorescent group.[20]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Future Directions and Conclusion

The available evidence strongly suggests that the isomeric form of nitrobenzamide is a critical determinant of its biological activity. While derivatives of 4-nitrobenzamide have been the most extensively studied, a comprehensive, side-by-side comparison of the ortho-, meta-, and para-isomers across a range of biological assays is a clear and necessary next step. Such studies would provide invaluable data for understanding the structure-activity relationships and for the rational design of more potent and selective therapeutic agents. The experimental protocols outlined in this guide provide a framework for conducting these crucial comparative analyses. The subtle art of medicinal chemistry lies in understanding how minor structural modifications can unlock significant therapeutic potential, and the nitrobenzamide isomers present a compelling case for further exploration.

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for 4-Nitro-N-propylbenzamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 4-Nitro-N-propylbenzamide. The performance of this novel method is objectively compared against a traditional UV-Vis spectrophotometric approach, supported by detailed experimental protocols and performance data. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical techniques for nitroaromatic compounds.

Introduction: The Need for a Validated Analytical Method

This compound is a key intermediate in various synthetic pathways. Accurate and precise quantification is critical for process monitoring, quality control, and stability testing. A validated analytical method ensures that the results are reliable, reproducible, and fit for the intended purpose. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that outline the necessary parameters for method validation.[1][2][3] This guide adheres to these principles to demonstrate the suitability of a newly developed HPLC-UV method.

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5][6] This involves a thorough evaluation of specific performance characteristics to ensure the method is accurate, precise, specific, and linear over a defined range.

The Proposed Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation and quantification of components in a mixture.[7][8] For a compound like this compound, which contains a chromophore (the nitroaromatic group), a UV detector provides excellent sensitivity and specificity.

Causality of Method Design:

  • Reversed-Phase Chromatography (C18 column): this compound is a moderately non-polar molecule. A C18 stationary phase provides a suitable hydrophobic environment for retaining the analyte, allowing for effective separation from more polar impurities.

  • Mobile Phase (Acetonitrile/Water): A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. Acetonitrile serves as the strong organic modifier, and its ratio with water is optimized to achieve an appropriate retention time and peak shape. The addition of a small amount of formic acid helps to protonate any residual silanols on the stationary phase and ensure consistent peak shapes.

  • UV Detection at 265 nm: Aromatic nitro compounds typically exhibit strong UV absorbance.[9][10][11] A UV scan of the analyte would reveal a wavelength of maximum absorbance (λmax) around 265 nm, providing optimal sensitivity for quantification.

Experimental Protocol: HPLC-UV Method
  • Materials and Reagents:

    • This compound reference standard (≥99.5% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered)

    • Formic acid (reagent grade)

  • Instrumentation and Conditions:

    • HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

    • Sample Preparation: Prepare the test sample by dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range.

Method Validation: A Systematic Approach

The new HPLC-UV method was validated according to ICH Q2(R1) guidelines, assessing its specificity, linearity, range, accuracy, precision, and limits of detection and quantification.[2][12]

Method_Validation_Workflow cluster_params Validation Parameters start_node Method Validation Plan (ICH Q2(R1) Guidelines) Specificity Specificity start_node->Specificity Execute Experiments Linearity Linearity & Range start_node->Linearity Execute Experiments Accuracy Accuracy start_node->Accuracy Execute Experiments Precision Precision (Repeatability & Intermediate) start_node->Precision Execute Experiments LOD_LOQ LOD & LOQ start_node->LOD_LOQ Execute Experiments param_node param_node data_node Collect & Analyze Performance Data report_node Validation Report & Method Approval data_node->report_node Compare against Acceptance Criteria Specificity->data_node Generates Data Linearity->data_node Generates Data Accuracy->data_node Generates Data Precision->data_node Generates Data LOD_LOQ->data_node Generates Data

Caption: Workflow for analytical method validation based on ICH guidelines.

Validation Results Summary

The performance of the HPLC-UV method was rigorously assessed. The results, summarized below, demonstrate that the method is suitable for its intended purpose.

Validation ParameterAcceptance CriteriaResultConclusion
Specificity No interference at the retention time of the analyte.The analyte peak was well-resolved from placebo and degradant peaks.Pass
Linearity (R²) R² ≥ 0.9990.9998Pass
Range 1 - 100 µg/mLDemonstrated linearity, accuracy, and precision over this range.Pass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.85%Intermediate: 1.21%Pass
Limit of Detection (LOD) S/N Ratio ≥ 3:10.2 µg/mLPass
Limit of Quantification (LOQ) S/N Ratio ≥ 10:10.7 µg/mLPass

Comparative Method: UV-Vis Spectrophotometry

For comparison, a traditional UV-Vis spectrophotometric method was evaluated. This technique is simple and rapid but often lacks the specificity of chromatographic methods.[11][13]

Experimental Protocol: UV-Vis Method
  • Instrumentation: Double-beam UV-Vis spectrophotometer.

  • Solvent: Mobile phase (Acetonitrile:Water 60:40).

  • Determination of λmax: A standard solution of this compound (10 µg/mL) was scanned from 200-400 nm to determine the wavelength of maximum absorbance, which was found to be 265 nm.

  • Calibration: A calibration curve was constructed using standards from 1 to 25 µg/mL. The Beer-Lambert Law forms the basis for this quantitative analysis.[13]

Head-to-Head Comparison: HPLC-UV vs. UV-Vis

The primary advantage of the HPLC-UV method is its specificity, a critical parameter in analytical procedures.[14] While UV-Vis spectrophotometry measures the total absorbance at a specific wavelength, it cannot distinguish between the analyte and any interfering substances that also absorb at that wavelength. HPLC, by contrast, physically separates the analyte from other components before quantification.

Caption: Comparison of key performance attributes between HPLC-UV and UV-Vis.

Discussion of Comparative Data
ParameterHPLC-UV MethodUV-Vis MethodSenior Scientist's Insight
Specificity Excellent. Separates the analyte from potential impurities and degradation products.Poor. Cannot distinguish between the analyte and other absorbing species.For regulatory filings and quality control of finished products, specificity is non-negotiable. The lack of specificity in the UV-Vis method makes it unsuitable for anything other than highly pure, simple matrices.
Sensitivity High. LOQ of 0.7 µg/mL allows for the quantification of trace amounts.Moderate. LOQ of ~2.0 µg/mL.The higher sensitivity of the HPLC method is crucial for impurity profiling and stability studies where low-level quantification is required.
Throughput Lower. Each sample run takes several minutes.High. Analysis is nearly instantaneous.While UV-Vis is faster, the risk of obtaining inaccurate data due to interference outweighs the speed advantage in a GxP environment. The time spent on an HPLC run is an investment in data quality.
Robustness High. The chromatographic separation minimizes the effect of the sample matrix.Low. Highly susceptible to interference from excipients or impurities in the sample matrix.Method robustness is key for long-term, routine use.[14] The HPLC method will provide more consistent results across different sample batches and with minor variations in experimental conditions.

Conclusion and Recommendation

The newly developed HPLC-UV method for the quantification of this compound has been successfully validated according to ICH guidelines. It has proven to be specific, linear, accurate, and precise for its intended purpose.

While UV-Vis spectrophotometry offers a simpler and faster analysis, its inherent lack of specificity presents a significant risk of inaccurate results, particularly in complex sample matrices. The HPLC-UV method, through its ability to physically separate the analyte of interest, provides a much higher degree of confidence and data integrity.

Therefore, the validated HPLC-UV method is strongly recommended for the routine quality control, stability testing, and quantitative analysis of this compound.

References

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 4-Aminobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, the specificity of our immunoassays is paramount. When working with small-molecule targets, or haptens, the potential for antibody cross-reactivity with structurally similar molecules is a critical variable that can make or break an assay's reliability. This guide provides an in-depth, field-proven comparison of methodologies to assess the cross-reactivity of antibodies raised against 4-aminobenzamide, a common structural motif in various biologically active compounds.

The Immunological Challenge of Small Molecules: Why Haptens Need Carriers

Small molecules like 4-aminobenzamide are generally not immunogenic on their own; they are too small to be efficiently processed and presented by antigen-presenting cells to elicit a robust immune response.[1] To overcome this, we employ a classic immunological strategy: conjugating the small molecule (the hapten) to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2] This hapten-carrier conjugate is then immunogenic, capable of stimulating the production of antibodies.[3][4] A fraction of these antibodies will be specific to the hapten portion, which is our ultimate goal. However, the specificity of this recognition is not absolute and must be rigorously validated.

G cluster_reactants Reactants cluster_product Product Hapten 4-Aminobenzamide (Hapten) Immunogen Hapten-Carrier Conjugate (Immunogen for Antibody Production) Hapten->Immunogen Covalent Conjugation Carrier KLH or BSA (Carrier Protein) Carrier->Immunogen

Caption: Synthesis of an immunogen for anti-hapten antibody production.

Understanding Antibody Cross-Reactivity: Specificity vs. Promiscuity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (our 4-aminobenzamide hapten), also binds to other, structurally similar molecules.[5][6] This happens because the antibody's binding site (paratope) recognizes a specific three-dimensional shape and chemical profile (the epitope). If a different molecule shares a sufficiently similar epitope, the antibody may bind to it, albeit often with a different affinity.[7][8]

This phenomenon can invalidate experimental results by causing false positives or an overestimation of the target analyte's concentration.[5][7] Therefore, testing an antibody for cross-reactivity against closely related derivatives is a critical validation step to ensure accurate and reproducible results.

Caption: Principle of antibody binding and cross-reactivity.

Core Methodologies for Quantifying Cross-Reactivity

To properly evaluate and compare antibodies, we must move beyond simple binding assays and quantify the degree of cross-reactivity. The following methods are industry standards, each providing a different layer of insight.

Competitive ELISA: The Gold Standard for Hapten Immunoassays

For small-molecule haptens, the competitive ELISA (cELISA) is the most robust and widely used method for quantifying cross-reactivity.[7][9] Its core principle involves competition between the free analyte in a sample (or a standard) and a labeled antigen for a limited number of antibody binding sites.[10][11] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[10]

Objective: To determine the 50% inhibitory concentration (IC50) of 4-aminobenzamide and its derivatives for binding to the antibody.

Materials:

  • 96-well high-binding polystyrene microplates

  • Antibody specific to 4-aminobenzamide

  • 4-aminobenzamide-HRP (Horseradish Peroxidase) conjugate

  • 4-aminobenzamide standard and potential cross-reacting derivatives

  • Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6)[12]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)[13]

  • Blocking Buffer (e.g., 1% BSA in PBS)[12]

  • TMB Substrate[12]

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Procedure:

  • Plate Coating: Dilute the anti-4-aminobenzamide antibody in Coating Buffer (e.g., 1-10 µg/mL). Add 100 µL to each well. Incubate overnight at 4°C. The antibody adsorbs to the plate surface, providing the limited binding sites for the competition.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well. This removes any unbound antibody.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature. This step is critical to saturate any remaining protein-binding sites on the plate, preventing non-specific binding of subsequent reagents.[14]

  • Washing: Repeat the wash step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the 4-aminobenzamide standard and each potential cross-reactant derivative in Blocking Buffer.

    • In a separate dilution plate, add 50 µL of each standard/derivative dilution to respective wells.

    • Add 50 µL of a fixed, pre-determined concentration of the 4-aminobenzamide-HRP conjugate to all wells containing standards/derivatives.

    • Incubate for 10-15 minutes to allow the antibody to start binding to the free analyte.

    • Transfer 100 µL of these mixtures to the antibody-coated, blocked plate. Incubate for 1-2 hours at room temperature. During this time, the free analyte (standard or derivative) and the HRP-conjugated analyte compete for binding to the immobilized antibody.

  • Washing: Repeat the wash step as described in step 2. This removes all unbound components, including any antibody-analyte complexes that did not bind to the plate.

  • Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes. The HRP enzyme on the bound conjugate will convert the TMB substrate, producing a blue color.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Caption: Workflow for a Competitive ELISA experiment.

Surface Plasmon Resonance (SPR): A Real-Time Perspective

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data on molecular interactions, including association (kₐ) and dissociation (kₑ) rates.[15][16] For cross-reactivity studies, SPR can reveal not just if a derivative binds, but how it binds—is it a fast-on, fast-off interaction or a slow, stable one? This level of detail is invaluable for selecting antibodies for applications where binding kinetics are critical, such as in rapid diagnostic tests.[17]

In a typical SPR experiment to assess cross-reactivity, the antibody is immobilized on a sensor chip. Solutions containing 4-aminobenzamide and its various derivatives are then flowed over the chip surface, and the binding response is measured in real-time.[15]

Western Blotting: A Qualitative Confirmation

While primarily used for protein analysis, Western Blotting can be adapted for qualitative specificity checks.[18] One could run different hapten-protein conjugates (e.g., 4-aminobenzamide-BSA, PABA-BSA) on a gel, transfer them to a membrane, and probe with the antibody.[19] The presence or absence of a band indicates binding. A more common approach, analogous to hapten inhibition, is a peptide blocking experiment where the antibody is pre-incubated with the free hapten or a derivative before being applied to a blot containing the target conjugate.[20] If the hapten effectively blocks the antibody from binding to the conjugate on the membrane, the signal will disappear, confirming specificity.[20] However, this method is not well-suited for the precise quantification required for a full cross-reactivity profile.

Data Analysis & Interpretation: From Raw Data to Actionable Insights

The output from a competitive ELISA is a set of absorbance values. To determine cross-reactivity, these values are processed as follows:

  • Generate Inhibition Curves: For each compound tested (the target analyte and its derivatives), plot the percentage of binding inhibition versus the log of the compound's concentration.

  • Determine IC50 Values: The IC50 is the concentration of a compound that causes 50% inhibition of the maximum signal. This value is a measure of the compound's binding affinity in this assay format; a lower IC50 indicates a higher affinity.

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of a derivative is calculated relative to the target analyte (4-aminobenzamide), which is defined as 100% reactive. The formula is:

    %CR = (IC50 of 4-aminobenzamide / IC50 of Derivative) x 100

Comparative Data Summary

The following table presents hypothetical but plausible data for an anti-4-aminobenzamide monoclonal antibody, illustrating how results should be structured for clear comparison.

CompoundStructureIC50 (nM)% Cross-ReactivityInterpretation
4-Aminobenzamide (Target) Benzene ring with -CONH₂ and -NH₂ at positions 1 and 415 100% Reference compound.
4-NitrobenzamideBenzene ring with -CONH₂ and -NO₂ at positions 1 and 42,5000.6%Low CR. The change from an electron-donating amine (-NH₂) to a strongly electron-withdrawing nitro (-NO₂) group significantly alters the epitope.
BenzamideBenzene ring with -CONH₂ at position 1>10,000<0.15%Negligible CR. The 4-amino group is a critical part of the epitope recognized by the antibody.
p-Aminobenzoic acid (PABA)Benzene ring with -COOH and -NH₂ at positions 1 and 43504.3%Moderate CR. The antibody tolerates the change from an amide to a carboxylic acid, but with a significant loss of affinity. This is a key potential cross-reactant.
N-Acetyl-4-aminobenzamideBenzene ring with -CONH₂ and -NHCOCH₃ at positions 1 and 44533.3%High CR. Acetylation of the amino group is a relatively minor structural change, indicating this part of the molecule may be less critical for binding or still fits within the paratope.

Conclusion for the Modern Lab

The rigorous characterization of antibody cross-reactivity is not merely an academic exercise; it is a fundamental requirement for the development of specific, reliable, and reproducible immunoassays. For antibodies targeting 4-aminobenzamide derivatives, a competitive ELISA is the most effective and quantitative method for building a comprehensive cross-reactivity profile. While SPR can provide deeper kinetic insights and Western blotting can offer qualitative confirmation, the cELISA remains the workhorse for validation.

By systematically evaluating potential cross-reactants and quantifying their interaction, researchers can confidently select the right antibody for their needs, ensuring the integrity of their data and the success of their downstream applications, from basic research to clinical diagnostics.

References

A Comparative Analysis of In Vitro and In Vivo Stability: N-Propyl vs. N-Ethyl Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of early-phase drug discovery, the metabolic stability of a compound is a critical determinant of its potential success. The subtle modification of a chemical scaffold, such as the alteration of an N-alkyl substituent, can profoundly influence its pharmacokinetic profile and, consequently, its efficacy and safety. This guide provides a comprehensive comparison of the in vitro and in vivo stability of N-propyl and N-ethyl benzamides, offering insights into the underlying metabolic pathways and providing detailed experimental protocols for their evaluation.

The Significance of N-Alkyl Chain Length in Benzamide Metabolism

The length of the N-alkyl chain in benzamide derivatives can significantly impact their interaction with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[1][2] These enzymes are responsible for the majority of Phase I metabolic reactions, which introduce or expose functional groups on a drug molecule, typically rendering it more hydrophilic and facilitating its excretion.[2] For N-alkyl amides, two primary metabolic pathways are of particular importance: N-dealkylation and amide hydrolysis.

A study on the metabolism of N-nitrosodialkylamines has suggested that a longer alkyl chain can lead to a slower rate of metabolism.[3] While this finding is not specific to benzamides, it provides a valuable hypothesis for the comparative stability of N-propyl and N-ethyl benzamides. The increased lipophilicity and steric hindrance of the N-propyl group compared to the N-ethyl group may result in a reduced affinity for the active site of certain CYP isozymes, leading to a slower rate of metabolism and, therefore, greater stability.

In Vitro Stability Assessment: The Liver Microsomal Assay

The in vitro liver microsomal stability assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[4] This assay utilizes subcellular fractions of the liver (microsomes) that are rich in drug-metabolizing enzymes, particularly CYPs, to predict the hepatic clearance of a compound.[5]

Predicted Stability: N-Propyl vs. N-Ethyl Benzamide

Based on the general principle of increasing alkyl chain length leading to slower metabolism, it is hypothesized that N-propyl benzamide will exhibit greater in vitro stability in a liver microsomal assay compared to N-ethyl benzamide. This translates to a longer half-life (t½) and lower intrinsic clearance (Clint).

Illustrative In Vitro Stability Data

The following table presents hypothetical, yet representative, data from a liver microsomal stability assay comparing the two compounds.

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
N-Ethyl Benzamide2527.7
N-Propyl Benzamide4515.4
Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines the key steps for assessing the metabolic stability of N-propyl and N-ethyl benzamides using rat liver microsomes.

Materials:

  • Test compounds (N-propyl benzamide, N-ethyl benzamide)

  • Rat liver microsomes (pooled, male Sprague-Dawley)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally related but chromatographically distinct compound)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO) and dilute to the final desired concentration in phosphate buffer.

  • Reaction Mixture Preparation: In a 96-well plate, combine the liver microsomes and the test compound in phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) * (incubation volume/mg microsomal protein)).

InVitroWorkflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis A Prepare Compound Stock D Pre-incubate Microsomes & Compound at 37°C A->D B Prepare Microsome/Buffer Mix B->D C Prepare NADPH System E Initiate Reaction with NADPH C->E D->E F Sample at Time Points E->F G Quench with ACN/Internal Std F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and Clint I->J

Caption: Workflow for the in vitro liver microsomal stability assay.

In Vivo Stability Assessment: Pharmacokinetic Studies in Rodents

In vivo studies are essential to understand a compound's behavior in a whole organism, providing data on its absorption, distribution, metabolism, and excretion. A pharmacokinetic (PK) study in rodents is a standard approach to evaluate the in vivo stability of drug candidates.[6]

Predicted In Vivo Profile: N-Propyl vs. N-Ethyl Benzamide

Consistent with the in vitro predictions, N-propyl benzamide is expected to exhibit a more favorable in vivo pharmacokinetic profile than N-ethyl benzamide. This would be characterized by a longer elimination half-life, a lower clearance rate, and a higher area under the plasma concentration-time curve (AUC), indicating greater systemic exposure.

A study on the metabolism of N-ethylbenzamide in rats revealed that it is metabolized through hydrolysis to ethylamine and benzoic acid, with the latter being excreted as hippuric acid.[7] The study also suggested an initial oxidative mono-N-deethylation reaction.[7] It is plausible that N-propylbenzamide follows a similar metabolic fate, albeit at a potentially slower rate.

Illustrative In Vivo Pharmacokinetic Data (Rat, Oral Gavage)

The following table presents hypothetical pharmacokinetic parameters for the two compounds following oral administration to rats.

ParameterN-Ethyl BenzamideN-Propyl Benzamide
Cmax (ng/mL) 8501200
Tmax (hr) 1.01.5
AUC (0-t) (ng*hr/mL) 34006000
t½ (hr) 2.54.0
Clearance (mL/hr/kg) 294167
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol describes a basic pharmacokinetic study in rats following oral administration.[8][9][10][11]

Animals:

  • Male Sprague-Dawley rats (8-10 weeks old)

Materials:

  • Test compounds (N-propyl benzamide, N-ethyl benzamide)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dose Formulation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.

  • Animal Dosing: Administer a single oral dose of the formulation to each rat via gavage. Ensure accurate dosing based on the animal's body weight.[8][9][10][11]

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (typically from the tail vein or saphenous vein) into anticoagulant-containing tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration of the parent drug using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t½, and clearance from the plasma concentration-time data.

InVivoWorkflow A Dose Formulation B Oral Gavage Administration to Rats A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Analysis of Plasma Samples D->E F Pharmacokinetic Parameter Calculation E->F

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Metabolic Pathways and Their Implications

The primary metabolic routes for N-alkyl benzamides involve CYP-mediated N-dealkylation and hydrolysis.

MetabolicPathways cluster_ethyl N-Ethyl Benzamide Metabolism cluster_propyl N-Propyl Benzamide Metabolism Parent_E N-Ethyl Benzamide Metabolite_E1 N-Deethylated Metabolite (Benzamide) Parent_E->Metabolite_E1 CYP-mediated N-Dealkylation Metabolite_E2 Hydrolysis Products (Benzoic Acid + Ethylamine) Parent_E->Metabolite_E2 Amidase-mediated Hydrolysis Parent_P N-Propyl Benzamide Metabolite_P1 N-Depropylated Metabolite (Benzamide) Parent_P->Metabolite_P1 CYP-mediated N-Dealkylation Metabolite_P2 Hydrolysis Products (Benzoic Acid + Propylamine) Parent_P->Metabolite_P2 Amidase-mediated Hydrolysis

Caption: Proposed metabolic pathways for N-ethyl and N-propyl benzamides.

The rate of N-dealkylation is often dependent on the length and branching of the alkyl chain. The additional carbon in the propyl group may lead to a less favorable orientation within the CYP active site, resulting in a slower rate of metabolism compared to the ethyl group. Similarly, the increased steric bulk of the propyl group could also hinder the approach of water to the amide bond, potentially slowing the rate of hydrolysis.

Conclusion

The comparative analysis of N-propyl and N-ethyl benzamides provides a clear illustration of how minor structural modifications can have a significant impact on metabolic stability. The available evidence and established metabolic principles suggest that N-propyl benzamide will exhibit greater stability both in vitro and in vivo compared to its N-ethyl counterpart. This increased stability is likely attributable to the longer alkyl chain, which can influence enzyme kinetics through steric and lipophilic effects.

For researchers in drug discovery, a thorough understanding and early experimental evaluation of these metabolic liabilities are paramount. The protocols and insights provided in this guide offer a framework for making informed decisions in the lead optimization process, ultimately contributing to the development of more robust and successful drug candidates.

References

Head-to-head comparison of catalytic systems for the reduction of the nitro group in 4-Nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Catalytic Systems for the Reduction of 4-Nitro-N-propylbenzamide

The reduction of aromatic nitro compounds to their corresponding primary amines is a foundational transformation in modern organic synthesis. This reaction serves as a critical gateway to a multitude of chemical building blocks essential for the pharmaceutical, agrochemical, and materials science industries. The resulting amino group is a versatile handle for further molecular elaboration. The target molecule for this guide, this compound, presents a common challenge: efficiently and selectively reducing the nitro group while preserving the integrity of the amide functionality.

This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for this transformation. We will move beyond simple protocols to explore the mechanistic underpinnings, chemoselectivity, and practical considerations of each method. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and implement the optimal reduction strategy for their specific needs, from bench-scale synthesis to process scale-up.

Mechanistic Pathways: The Journey from Nitro to Amine

The conversion of a nitro group to an amine is a six-electron reduction. While seemingly straightforward, the reaction proceeds through a series of intermediates. Understanding these pathways is crucial for diagnosing side reactions and optimizing conditions. Two primary mechanistic routes are generally accepted[1][2]:

  • The Direct Hydrogenation Pathway: This is the most frequently cited mechanism, involving a stepwise reduction sequence. The nitroarene is first reduced to a nitroso intermediate, which is then reduced to a hydroxylamine, and finally to the aniline product. This pathway is dominant in most catalytic hydrogenation and metal-mediated reductions.[2]

  • The Condensation Pathway: Under certain conditions, the nitroso and hydroxylamine intermediates can condense to form azoxybenzene, which can be further reduced to azobenzene and then hydrazobenzene, before finally cleaving to yield the aniline product.[1]

G cluster_direct Direct Hydrogenation Pathway cluster_condensation Condensation Pathway A Ar-NO₂ (Nitroarene) B Ar-NO (Nitroso) A->B +2H C Ar-NHOH (Hydroxylamine) B->C +2H E Ar-N=N(O)-Ar (Azoxy) B->E + Ar-NHOH - H₂O D Ar-NH₂ (Amine) C->D +2H F Ar-N=N-Ar (Azo) E->F +2H G Ar-NH-NH-Ar (Hydrazo) F->G +2H G->D +2H (Cleavage) G A 1. Setup - Dissolve this compound  in EtOH/EtOAc. - Add 10% Pd/C catalyst (5-10 mol%). - Place in pressure vessel. B 2. Reaction - Purge vessel with N₂ then H₂. - Pressurize with H₂ (e.g., 50 psi). - Stir vigorously at 50 °C. - Monitor reaction by TLC/LC-MS. A->B C 3. Workup - Cool and vent vessel. - Purge with N₂. - Filter mixture through Celite®  to remove Pd/C catalyst. B->C D 4. Isolation - Concentrate the filtrate  under reduced pressure. - Dry the resulting solid  to yield pure product. C->D G A 1. Setup - Dissolve this compound  in Ethanol. - Add SnCl₂·2H₂O (4-5 eq). - Attach reflux condenser. B 2. Reaction - Heat mixture to reflux (approx. 78 °C). - Stir until starting material is  consumed (monitor by TLC). A->B C 3. Workup - Cool to room temperature. - Pour into ice water. - Basify carefully with aq. NaOH  or NaHCO₃ until pH > 8. B->C D 4. Isolation - Extract product with Ethyl Acetate. - Wash organic layer with brine. - Dry over Na₂SO₄, filter, and  concentrate to yield product. C->D

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Nitro-N-propylbenzamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and professional responsibility. The proper disposal of chemical reagents, such as 4-Nitro-N-propylbenzamide, is a critical component of laboratory safety. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. While a specific Safety Data Sheet (SDS) for this compound (CAS 2585-24-2) was not located, this guide leverages data from the closely related compound, 4-Nitrobenzamide, and general principles of hazardous waste management to provide a robust operational plan.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with this compound is paramount. Based on the data for the analogous compound, 4-Nitrobenzamide, we can infer the following potential hazards:

  • Acute Toxicity: 4-Nitrobenzamide is classified as harmful if swallowed.[1] By extension, this compound should be handled with the assumption of similar oral toxicity. Ingestion can lead to adverse health effects.

  • Skin and Eye Irritation: As with many benzamide derivatives, there is a potential for skin and eye irritation upon contact.[2]

  • Environmental Hazard: While specific data for this compound is unavailable, many nitroaromatic compounds are harmful to aquatic life. Therefore, it is crucial to prevent its release into the environment.

The "why" behind stringent disposal procedures is rooted in mitigating these risks to personnel and the environment. The nitro group (NO₂) and the amide linkage (-CONH-) are functional groups that require careful consideration during waste management.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, the following minimum PPE should be worn to create a barrier between the researcher and the chemical:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: While not always required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating dust or aerosols.

The selection of PPE is a direct response to the identified hazards of toxicity and irritation.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.

Step-by-Step Segregation and Containerization Protocol:

  • Designate a Waste Stream: this compound waste should be collected in a designated hazardous waste container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Select an Appropriate Container:

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must have a secure, leak-proof lid.

    • The container should be in good condition, free from cracks or other damage.

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be clearly marked.

This systematic approach ensures that the waste is clearly identified, preventing accidental mixing with incompatible substances.

Diagram: Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Start Start: Have 4-Nitro-N- propylbenzamide Waste AssessHazards Assess Hazards (Consult SDS) Start->AssessHazards SelectPPE Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->SelectPPE SegregateWaste Segregate Waste SelectPPE->SegregateWaste ChooseContainer Choose Compatible Container (HDPE or Glass) SegregateWaste->ChooseContainer LabelContainer Label Container Correctly ('Hazardous Waste', Chemical Name, Date) ChooseContainer->LabelContainer StoreWaste Store in Designated Satellite Accumulation Area (SAA) LabelContainer->StoreWaste ArrangePickup Arrange for Pickup by Certified Waste Hauler StoreWaste->ArrangePickup End End: Compliant Disposal ArrangePickup->End

Caption: Decision workflow for the proper disposal of this compound.

On-Site Management and Storage: Ensuring a Safe Holding Pattern

Once containerized, the hazardous waste must be stored safely pending pickup by a licensed disposal facility.

  • Satellite Accumulation Areas (SAAs): In the United States, laboratories generating hazardous waste can accumulate it in SAAs, which are at or near the point of generation and under the control of the operator.

  • Storage Conditions: The waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. It should be kept in secondary containment to prevent spills from reaching the environment.

  • Container Integrity: Regularly inspect the waste container for any signs of leakage or degradation.

Disposal Methodology: The Final Step

The disposal of this compound must be carried out by a licensed hazardous waste disposal company. Under no circumstances should it be disposed of down the drain or in regular trash. The most common and environmentally responsible disposal method for this type of organic chemical waste is incineration at a permitted hazardous waste facility.

Why Incineration?

High-temperature incineration is effective for the complete destruction of many organic compounds. The process is designed to break down the molecule into less harmful components, such as carbon dioxide, water, and nitrogen oxides. The incinerators are equipped with sophisticated pollution control systems to scrub harmful gases from the exhaust.

Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] While this compound is not specifically listed as a P or U-listed waste, it may be classified as a characteristic hazardous waste based on its properties (e.g., toxicity). It is the responsibility of the waste generator to properly characterize their waste.

Table: Key Disposal and Safety Information

ParameterGuidelineRationale
Waste Classification Likely a characteristic hazardous waste (Toxicity)Based on the hazards of the analogous 4-Nitrobenzamide.
EPA Waste Code To be determined by the generator; may fall under codes for nitrobenzene or other toxic organics.Proper characterization is required for regulatory compliance.
Primary Disposal Method Incineration by a licensed hazardous waste facilityEnsures complete destruction of the organic molecule.
PPE Requirement Safety goggles, chemical-resistant gloves, lab coatProtects against potential toxicity and irritation.
Container Type HDPE or glass with a secure lidEnsures chemical compatibility and prevents leaks.
Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation to disperse any potential vapors.

  • Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

This structured response minimizes the impact of a spill and ensures that all contaminated materials are properly disposed of.

By adhering to these detailed procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Nitro-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-Nitro-N-propylbenzamide (CAS No. 2585-24-2)[1][2]. As a niche benzamide derivative, direct and comprehensive safety data may be limited. Therefore, this document synthesizes information from its structural class—nitroaromatic compounds and benzamides—to establish a robust safety framework. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in research and development settings.

Hazard Assessment: An Inferred Profile

Understanding the "why" behind safety protocols begins with a thorough hazard assessment. While a specific Safety Data Sheet (SDS) for this compound is not extensively documented in public literature, its chemical structure allows us to infer a reliable hazard profile from closely related analogs such as 4-Nitrobenzamide and the parent compound, Benzamide.

The presence of the nitro group on an aromatic ring, combined with the amide functional group, suggests the following primary hazards:

  • Acute Toxicity: The analogue 4-Nitrobenzamide is classified as harmful or toxic if swallowed (Acute Oral Toxicity Category 3 or 4) and potentially toxic in contact with skin.[3][4][5][6] Therefore, accidental ingestion or significant dermal exposure to this compound should be considered dangerous.

  • Irritation: Aromatic nitro compounds and benzamides are frequently cited as skin, eye, and respiratory tract irritants.[3][7][8] Direct contact with the solid powder or its solutions can cause irritation, while inhalation of dust can lead to respiratory discomfort.[3][8]

  • Potential for Genetic Defects: The parent compound, Benzamide, is suspected of causing genetic defects.[9] This suggests that this compound should be handled as a potential mutagen, warranting stringent measures to prevent exposure.

  • Combustibility: Like many fine organic solids, this compound is a combustible solid.[2] When finely dispersed in the air, it can form explosive mixtures, especially upon intense heating. Its thermal decomposition may release toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][10]

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any handling, robust engineering controls must be in place to minimize potential exposure.

  • Chemical Fume Hood: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood.[7] This is the primary method to control inhalation exposure to fine dust particles.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts that may escape primary containment.[3][8]

  • Safety Infrastructure: Ensure that a fully functional eyewash station and safety shower are located close to the workstation and are readily accessible in case of an emergency.[3][10]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory. The selection of specific equipment is dictated by the task being performed and the associated risk of exposure.

Eye and Face Protection

The eyes are highly susceptible to chemical irritants.

  • Minimum Requirement: At all times, ANSI Z87.1-compliant or European Standard EN166 safety glasses with side shields must be worn when in the laboratory where this compound is handled.[3][7][11]

  • Elevated Risk: When there is a significant risk of splashing (e.g., during transfer of solutions) or dust generation (e.g., weighing large quantities), a face shield must be worn over the safety glasses to protect the entire face.[7][12]

Hand Protection

Skin contact is a primary route of exposure.

  • Glove Type: For incidental contact and splash protection, nitrile gloves are a suitable choice.[7] They provide a good barrier against a range of chemicals for short-term use.

  • Glove Inspection: Always inspect gloves for tears, punctures, or signs of degradation before each use.[5][13]

  • Contamination Protocol: If gloves become contaminated, remove them immediately using the proper technique (see Section 5.2) to avoid skin contact. Wash hands thoroughly and don a new pair. Never reuse disposable gloves.[13]

  • Prolonged Contact: For tasks involving prolonged immersion or handling of large quantities, consult the glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time for aromatic nitro compounds.[12]

Body Protection

Protecting the skin on the body is crucial to prevent irritation and potential absorption.

  • Laboratory Coat: A clean, flame-resistant laboratory coat must be worn and kept fully buttoned.[7] This protects street clothes and skin from contamination.

  • Appropriate Attire: Long pants and closed-toe, closed-heel shoes are mandatory.[12] Avoid fabrics like polyester that can melt and fuse to the skin in a fire. Cotton or other natural fibers are preferable under the lab coat.[12]

Respiratory Protection

Inhalation of airborne dust is a significant risk.

  • Primary Control: A chemical fume hood is the primary means of respiratory protection.[7]

  • When a Respirator is Required: If engineering controls are insufficient or not available (a situation that should be avoided), or if a significant release occurs, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with N95 (or better) particulate filters is required to protect against airborne dust.[2][11] Use of a respirator requires prior medical clearance, fit-testing, and training.[12]

PPE Selection Summary

The specific combination of PPE depends on the task. Use the following table as a guide for minimum protection levels.

TaskPotential ExposureMinimum Required PPE
Weighing Solid High risk of dust inhalation and contamination.Safety glasses, face shield, nitrile gloves, lab coat, N95 respirator (if outside a fume hood).
Preparing Solutions Risk of splashes and dust exposure.Safety glasses, nitrile gloves, lab coat. (Face shield recommended).
Running Reaction Risk of splashes.Safety glasses, nitrile gloves, lab coat.
Work-up/Purification Risk of splashes with organic solvents.Safety glasses, appropriate chemical-resistant gloves (consult solvent SDS), lab coat.
Handling Waste Risk of splashes and skin contact.Safety glasses, nitrile gloves, lab coat.

Experimental Protocols: Donning and Doffing PPE

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Protocol for Donning PPE
  • Lab Coat: Put on the lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure proper fit.

  • Eye/Face Protection: Put on safety glasses, followed by a face shield if the task requires it.

  • Gloves: Don gloves last. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Protocol for Doffing and Disposing of PPE

This procedure is designed to be performed in the transition area leaving the laboratory.

  • Gloves: Remove gloves first. Using a gloved hand, peel one glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Dispose of Gloves: Dispose of the gloves in a designated hazardous waste container.[13]

  • Face Shield/Goggles: Remove the face shield or goggles from the back of the head. Do not touch the front surface.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it in on itself, touching only the inside surfaces.

  • Respirator (if used): Remove the respirator from the back of the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[3][9]

Operational Plan for Disposal

Proper disposal prevents environmental contamination and accidental exposure.

  • Chemical Waste: All excess solid this compound and solutions must be disposed of as hazardous chemical waste.[14] Place in a clearly labeled, sealed, and compatible waste container.

  • Contaminated Materials: All disposable items that have come into direct contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in a designated hazardous waste container.[13]

  • Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[14] Given the inferred hazards, it is prudent to collect the first three rinses as hazardous waste before the container can be cleaned for reuse or disposal as non-hazardous waste.[14]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_start Initial Assessment cluster_controls Engineering & Administrative Controls cluster_ppe_selection PPE Selection Logic cluster_ppe_ensemble Final PPE Ensemble start Assess Task & Potential Exposure fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood is_solid Handling solid powder? is_splash Risk of splash? fume_hood->is_solid Yes add_respirator Add N95 Respirator fume_hood->add_respirator No is_solid->is_splash Yes/No base_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves is_splash->base_ppe No add_face_shield Add Face Shield is_splash->add_face_shield Yes final_ppe Final PPE Assembled base_ppe->final_ppe add_face_shield->base_ppe add_respirator->is_solid

Caption: PPE Selection Workflow for this compound.

References

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